Vandetanib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24BrFN4O2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
InChI Key |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Vandetanib-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis.[1][2][3] It is an anilinoquinazoline compound that exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] Vandetanib-d4 is a deuterated analog of Vandetanib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an invaluable tool in research, primarily as an internal standard for the accurate quantification of Vandetanib in biological matrices using mass spectrometry.[5] This technical guide provides an in-depth overview of this compound, its primary use in research, and detailed experimental protocols.
Core Concepts: The Role of Deuterium Labeling
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a technique increasingly employed in pharmaceutical research.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[7] This increased bond strength can alter the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, which often involve the cleavage of a C-H bond.[6]
In the context of this compound, this isotopic labeling does not significantly alter its chemical properties, but its increased mass allows it to be distinguished from the non-labeled Vandetanib by a mass spectrometer.[5] This property is crucial for its primary application as an internal standard.
Primary Use in Research: An Internal Standard for Accurate Quantification
The principal application of this compound in a research setting is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples before processing. Its purpose is to correct for the variability in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.
By using a deuterated analog like this compound, researchers can achieve more accurate and precise quantification of Vandetanib in complex biological samples like plasma and cerebrospinal fluid (CSF).[5] this compound co-elutes with Vandetanib during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[8] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of Vandetanib, thereby minimizing experimental error.[5]
Quantitative Data Summary
The inhibitory activity of Vandetanib against its target kinases is a critical aspect of its pharmacological profile. The following tables summarize key quantitative data for Vandetanib.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 40 | [4][9] |
| VEGFR-3 (Flt-4) | 110 | [1][4] |
| EGFR | 500 | [1][4] |
| RET | 130 | [1] |
| Table 1: In vitro inhibitory activity of Vandetanib against key receptor tyrosine kinases. |
| Parameter | Value | Reference |
| Molecular Formula | C22H20BrFN4O2D4 | N/A |
| Molecular Weight | 479.36 g/mol | N/A |
| Monitored Parent Ion (m/z) | 479.1 | [5] |
| Monitored Product Ion (m/z) | 116.2 | [5] |
| Table 2: Physicochemical properties of this compound relevant to its use as an internal standard in mass spectrometry. |
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | 1.0 - 3000 | 1.0 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | [5] |
| Human CSF | 0.25 - 50 | 0.25 | ≤ 8.8 | ≤ 8.8 | 95.0 - 98.5 | [5] |
| Table 3: Validation parameters of a published LC-MS/MS method for Vandetanib quantification using this compound as an internal standard. |
Experimental Protocols
Quantification of Vandetanib in Human Plasma using LC-MS/MS with this compound
This protocol outlines a method for the accurate determination of Vandetanib concentrations in human plasma samples.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 2000 ng/mL in 80% methanol).
-
Add 500 µL of tert-butyl methyl ether containing 0.5% ammonium hydroxide.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0
-
Flow Rate: 0.11 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
c. Mass Spectrometric Conditions
-
Mass Spectrometer: API-3200 LC-MS/MS system or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (ISTD): m/z 479.1 → 116.2
-
Workflow for Vandetanib quantification using LC-MS/MS.
Western Blot for Inhibition of EGFR Phosphorylation
This protocol describes a method to assess the inhibitory effect of Vandetanib on the phosphorylation of EGFR in cancer cell lines.
a. Cell Culture and Treatment
-
Seed cancer cells (e.g., A549, HNSCC cell lines) in 6-well plates and grow to 70-80% confluency.[3][10]
-
Serum-starve the cells for 24 hours.
-
Treat the cells with varying concentrations of Vandetanib (e.g., 0-10 µM) for 3-4 hours.[10][11]
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 10 ng/mL) for 15 minutes.[10]
b. Protein Extraction and Quantification
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[3]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western blot analysis of EGFR phosphorylation.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol provides a method to evaluate the anti-angiogenic potential of Vandetanib using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
a. Preparation of Matrigel Plates
-
Thaw Matrigel (or other basement membrane extract) on ice.
-
Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
b. Cell Seeding and Treatment
-
Culture HUVECs in endothelial cell growth medium.
-
Harvest the HUVECs and resuspend them in a basal medium containing the desired concentrations of Vandetanib.
-
Seed the HUVECs (e.g., 1-2 x 10^4 cells per well) onto the solidified Matrigel.
c. Incubation and Visualization
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation at different time points using an inverted microscope.
-
Capture images of the tube-like structures.
d. Quantification
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Workflow for in vitro tube formation assay.
Signaling Pathways
Vandetanib's mechanism of action involves the simultaneous inhibition of multiple RTK signaling pathways that are crucial for tumor growth and angiogenesis.
VEGFR Signaling Pathway
Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis. By blocking the binding of VEGF to its receptor, Vandetanib prevents receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[12][13]
Vandetanib inhibits the VEGFR-2 signaling pathway.
EGFR Signaling Pathway
Vandetanib also targets EGFR, a receptor often overexpressed in various cancers, leading to uncontrolled cell proliferation.[5][14] By inhibiting EGFR autophosphorylation, Vandetanib blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased tumor cell growth and survival.[1][14]
Vandetanib inhibits the EGFR signaling pathway.
RET Signaling Pathway
The inhibition of the RET proto-oncogene is particularly relevant in medullary thyroid carcinoma, where activating mutations in RET are common.[3] Vandetanib blocks the constitutive activation of RET, thereby inhibiting downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical for the growth and survival of these cancer cells.[3][15]
Vandetanib inhibits the RET signaling pathway.
Conclusion
This compound is an essential tool for researchers studying the pharmacokinetics and pharmacodynamics of Vandetanib. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the parent drug in various biological matrices. This technical guide has provided an overview of this compound, its core applications, quantitative data, and detailed experimental protocols to facilitate its use in a research setting. The provided diagrams of the signaling pathways inhibited by Vandetanib offer a visual representation of its multi-targeted mechanism of action, further aiding in the understanding of its anti-cancer properties.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two distinct mutations of the RET receptor causing Hirschsprung's disease impair the binding of signalling effectors to a multifunctional docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib-d4: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Deuterated Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vandetanib-d4, a deuterated analog of the multi-tyrosine kinase inhibitor Vandetanib. This document summarizes its chemical structure, and physicochemical properties, and delves into the established mechanism of action of its parent compound, Vandetanib. While detailed, step-by-step experimental protocols for the synthesis and specific biological assays of this compound are not publicly available in the cited literature, this guide presents available data and general methodologies to inform researchers in the field.
Chemical Structure and Properties
This compound is a deuterated form of Vandetanib, a small molecule inhibitor of several receptor tyrosine kinases. The incorporation of deuterium atoms can modify the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₀D₄BrFN₄O₂ | N/A |
| Molecular Weight | 479.4 g/mol | N/A |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-{[1-(methyl-d3)-piperidin-4-yl-2,2,6,6-d4]methoxy}quinazolin-4-amine | N/A |
| Appearance | Solid (presumed) | N/A |
| Solubility | Data not available | N/A |
| Purity | Data not available | N/A |
Mechanism of Action
Vandetanib, the non-deuterated parent compound, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] By targeting these kinases, Vandetanib disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival.[2][3]
The mechanism of action for this compound is presumed to be identical to that of Vandetanib. The primary rationale for deuteration is to alter the drug's metabolic fate by strengthening the chemical bonds at positions susceptible to metabolic breakdown, a concept known as the kinetic isotope effect.
Below is a diagram illustrating the signaling pathways targeted by Vandetanib.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Vandetanib-d4, a deuterated analog of Vandetanib. Vandetanib is a multi-kinase inhibitor used in the treatment of certain types of cancer, and its deuterated form is a critical tool in pharmacokinetic and metabolic studies. This document outlines the typical quality specifications, detailed analytical methodologies, and the underlying biochemical pathways relevant to its mechanism of action.
Certificate of Analysis: this compound
The certificate of analysis (CoA) for a reference standard like this compound is a critical document that guarantees its identity, purity, and quality. The following table summarizes the typical quantitative data found in a CoA for this compound.
| Test | Method | Specification | Representative Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Identity | ¹H NMR | Conforms to Structure | Conforms |
| Identity | Mass Spectrometry (ESI+) | Conforms to Molecular Weight | Conforms |
| Purity (HPLC) | RP-HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity (d4) | Mass Spectrometry / NMR | ≥ 98% Deuterated | 99.2% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | ¹H NMR / GC-MS | Meets USP <467> Limits | Conforms |
| Inorganic Impurities | Residue on Ignition | ≤ 0.1% | < 0.05% |
Experimental Protocols
Accurate determination of the purity and identity of this compound requires robust analytical methods. The following sections detail the protocols for the key experiments cited in the certificate of analysis.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of this compound by separating it from any potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of acetonitrile and 10 mM ammonium formate buffer (pH adjusted to 4.1). For example, an isocratic mobile phase of 1:1 (v/v) acetonitrile and ammonium formate buffer can be effective.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: UV detection at 249 nm or 328 nm.[3][4]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase (for LC-MS/MS): Acetonitrile and 10mM ammonium formate (pH 5.0) in a 50/50 (v/v) ratio.[5]
-
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
The solution is infused directly into the mass spectrometer or injected into an LC-MS/MS system.
-
The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value for this compound (C₂₂H₂₀D₄BrFN₄O₂).
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is used to confirm the chemical structure of the molecule and to assess the degree of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
A small amount of the this compound sample is dissolved in the deuterated NMR solvent.
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for Vandetanib.
-
The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution. The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated sites to the integration of a non-deuterated proton signal in the molecule.
-
Visualizations
The following diagrams illustrate the mechanism of action of Vandetanib and a typical workflow for its quality control analysis.
Caption: Vandetanib's mechanism of action.
Vandetanib is an inhibitor of several receptor tyrosine kinases, primarily the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase.[6][7][8] By blocking the phosphorylation and subsequent activation of these receptors, Vandetanib disrupts downstream signaling pathways crucial for cancer cell function.[6] These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway, which are critical for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[6][9]
Caption: Quality control workflow for this compound.
This workflow illustrates the sequential process of analyzing a batch of this compound reference standard. Upon receipt, the sample undergoes a series of tests to confirm its identity, purity, and other quality attributes. The data from these tests are then reviewed against the pre-defined specifications. If all specifications are met, a Certificate of Analysis is generated, and the material is released for use.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. saspublishers.com [saspublishers.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 7. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Vandetanib used for? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Navigating the Kinome: A Technical Guide to Vandetanib-d4 for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercially available Vandetanib-d4, its application as an internal standard, and the key signaling pathways it targets. This document offers detailed experimental protocols, quantitative data from suppliers, and visual representations of complex biological processes to support your research endeavors.
Commercially Available this compound Suppliers
This compound, the deuterated form of the potent tyrosine kinase inhibitor Vandetanib, is a critical tool for pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision. Several reputable suppliers offer this compound for research purposes.
| Supplier | Product Name | CAS Number | Additional Information |
| Clearsynth | This compound | 1215100-18-7 | Provided with comprehensive characterization data. Suitable for analytical method development, validation, and quality control applications.[1] |
| MedChemExpress | This compound | 1215100-18-7 | Deuterium labeled Vandetanib.[2] |
| BioOrganics | This compound | 1215100-18-7 | - |
Note: Purity and isotopic enrichment are critical parameters for an internal standard. While suppliers state that characterization data is available, researchers should always request a certificate of analysis for each specific lot to obtain precise quantitative values.
Experimental Protocol: Quantification of Vandetanib in Biological Matrices using LC-MS/MS
The following protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF), utilizing this compound as an internal standard.
Materials and Reagents
-
Vandetanib reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma and CSF (drug-free)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Vandetanib Stock Solution (1 mg/mL): Dissolve an appropriate amount of Vandetanib in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the Vandetanib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operate in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Vandetanib: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Vandetanib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways Targeted by Vandetanib
Vandetanib is a multi-kinase inhibitor that exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] The primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3]
VEGFR-2 Signaling Pathway
Vandetanib inhibits VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By blocking this pathway, Vandetanib can stifle tumor growth and metastasis.
Caption: Vandetanib inhibits VEGFR-2 signaling, blocking angiogenesis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.[3] Vandetanib's inhibition of EGFR helps to arrest the uncontrolled growth of cancer cells.
Caption: Vandetanib blocks EGFR, halting cell proliferation and survival.
RET Signaling Pathway
The RET proto-oncogene is frequently mutated in certain cancers, particularly medullary thyroid carcinoma, leading to constitutive activation of its tyrosine kinase and uncontrolled cell growth.[4] Vandetanib is a potent inhibitor of RET, making it an effective therapeutic agent for these types of cancers.
Caption: Vandetanib inhibits the RET signaling pathway.
References
Vandetanib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Vandetanib-d4 as an internal standard in the bioanalysis of Vandetanib. It details Vandetanib's mechanism of action as a multi-kinase inhibitor and provides a comprehensive overview of the experimental protocols and data interpretation required for its accurate quantification in biological matrices.
Vandetanib: Mechanism of Action
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, Vandetanib effectively disrupts the downstream signaling cascades, including the MAPK and AKT pathways, leading to reduced tumor vascularization and inhibition of cancer cell growth.[3]
Quantitative Data: Inhibitory Activity
The inhibitory potency of Vandetanib against its target kinases is summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 40[1][4] |
| VEGFR-3 (FLT4) | 110[1][4] |
| EGFR (HER1) | 500[1][4] |
| RET | 130[1] |
This compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.[5] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[6]
The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[7] this compound and Vandetanib exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[7] However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by the mass spectrometer. This allows this compound to effectively compensate for variability introduced during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations.[7]
Experimental Protocol: Quantification of Vandetanib using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) using this compound as an internal standard.[8][9]
Materials and Reagents
-
Vandetanib reference standard
-
This compound (or [13C,d3]-ZD6474) internal standard[9]
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
-
tert-Butyl methyl ether
-
Human plasma and CSF (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[8] |
| Mobile Phase | Acetonitrile/10mM ammonium formate (50/50, v/v), pH 5.0[8] |
| Flow Rate | 0.11 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Vandetanib: m/z 475.1 → 112.1[8] this compound: m/z 479.1 → 116.2[8] |
| Dwell Time | 200 ms |
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10] Key validation parameters are summarized below.
| Parameter | Plasma[8] | CSF[8] |
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |
| LLOQ | 1.0 ng/mL | 0.25 ng/mL |
| Mean Recovery | > 80% | > 80% |
| Within-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.0% | 95.0 - 98.5% |
Pharmacokinetic Parameters of Vandetanib
The pharmacokinetic properties of Vandetanib are essential for understanding its absorption, distribution, metabolism, and excretion (ADME).
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak (Tmax) | 4 - 10 hours | [11] |
| Plasma Protein Binding | ~90% | [11] |
| Volume of Distribution (Vd) | ~7450 L | [11] |
| Terminal Half-life (t1/2) | ~19 days | [11] |
| Clearance (CL/F) | 13.1 - 13.3 L/h | [12] |
| Metabolism | Hepatic (CYP3A4, FMO1, FMO3) | [11] |
| Excretion | Feces (~44%), Urine (~25%) | [11] |
Conclusion
The use of this compound as an internal standard is integral to the accurate and reliable quantification of Vandetanib in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations inherent in the bioanalytical workflow. The detailed experimental protocol and established validation parameters provide a robust framework for researchers and drug development professionals to implement this methodology in their pharmacokinetic and clinical studies. A thorough understanding of Vandetanib's mechanism of action, coupled with precise bioanalytical techniques, is paramount for the continued development and clinical application of this targeted cancer therapy.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nebiolab.com [nebiolab.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Vandetanib-d4, a deuterated isotopologue of the multi-kinase inhibitor Vandetanib. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of this compound.
Introduction to this compound
Vandetanib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its multi-targeted mechanism of action disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis, making it an important therapeutic agent in the treatment of certain cancers, notably medullary thyroid carcinoma.[1][2]
This compound is a stable, deuterated form of Vandetanib. The substitution of hydrogen atoms with deuterium can offer advantages in drug development, primarily by altering the metabolic profile of the compound. This can potentially lead to a longer half-life and improved pharmacokinetic properties. While the pharmacodynamic properties of deuterated and non-deuterated compounds are typically very similar, understanding the physical and chemical characteristics of this compound is crucial for its formulation, analytical method development, and overall drug development process.
Physical and Chemical Properties
Detailed experimental data on the physical properties of this compound, such as its melting point, boiling point, and specific solubility profile, are not extensively available in the public domain. However, the physical and chemical properties of a deuterated compound are generally expected to be very similar to its non-deuterated counterpart. Minor differences may exist due to the increased mass of deuterium. The data for the parent compound, Vandetanib, is well-documented and provides a strong basis for understanding the expected properties of this compound.
Vandetanib (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C22H24BrFN4O2 | [3] |
| Molecular Weight | 475.35 g/mol | |
| Melting Point | Approximately 235°C | |
| pKa Values | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | |
| Solubility | Low aqueous solubility, pH-dependent. Soluble in DMSO (~2 mg/mL) and DMF (~2 mg/mL). Sparingly soluble in aqueous buffers. | |
| Appearance | Crystalline solid |
This compound
| Property | Value | Reference |
| Molecular Formula | C22H20D4BrFN4O2 | [3] |
| Molecular Weight | 479.38 g/mol | [3] |
| Melting Point | Expected to be similar to Vandetanib (~235°C) | N/A |
| Boiling Point | Not available | N/A |
| pKa Values | Expected to be very similar to Vandetanib (5.2 and 9.4) | N/A |
| Solubility | Expected to be similar to Vandetanib (low aqueous solubility, soluble in DMSO and DMF) | N/A |
Note on Deuteration Effects: The primary differences between a deuterated and non-deuterated compound are typically observed in their pharmacokinetic properties due to the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of carbon-deuterium bonds. Physicochemical properties such as melting point, boiling point, and pKa are generally not significantly altered by deuteration.
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of small molecules like this compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or µg/mL).
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound.
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases. The diagram below illustrates the primary signaling pathways targeted by Vandetanib.
Conclusion
This technical guide has summarized the available physical and chemical properties of this compound, drawing upon the well-characterized data of its parent compound, Vandetanib. While specific experimental values for the deuterated form are limited, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. The multi-targeted inhibitory action of Vandetanib on crucial cancer-related signaling pathways underscores its therapeutic importance. Further studies to precisely determine the physicochemical properties of this compound will be beneficial for its continued development and application.
References
Vandetanib-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vandetanib-d4, a deuterated analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and applications in research, with a focus on its use as an internal standard in analytical methodologies.
Core Compound Details: this compound
This compound is a stable isotope-labeled form of Vandetanib, which is crucial for its application in quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass difference from the unlabeled parent drug, allowing for precise and accurate quantification in complex biological matrices.
| Property | Value |
| CAS Number | 1215100-18-7 |
| Molecular Formula | C₂₂H₂₀D₄BrFN₄O₂ |
| Molecular Weight | 479.38 g/mol |
Mechanism of Action: Inhibition of Key Signaling Pathways
Vandetanib is a potent inhibitor of several receptor tyrosine kinases (RTKs) that are critical for tumor growth, proliferation, and angiogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, Vandetanib effectively disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, leading to reduced tumor cell proliferation and survival.[1][3]
Quantitative Data
In Vitro Kinase Inhibitory Activity of Vandetanib
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 | 40 |
| VEGFR-3 | 110 |
| EGFR | 500 |
| RET | 130 |
Source: Recombinant enzyme assays have shown these inhibitory concentrations.[2]
Pharmacokinetic Parameters of Vandetanib in Healthy Subjects
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 4-10 hours |
| Plasma Protein Binding | 90% |
| Terminal Half-life | 19 days |
| Apparent Clearance (CL/F) | 13.2 L/h |
| Volume of Distribution (Vd) | ~7450 L |
Source: Data from Phase I studies in healthy subjects.[4][5]
Clinical Efficacy of Vandetanib in Medullary Thyroid Cancer (ZETA Trial)
| Endpoint | Vandetanib | Placebo | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 30.5 months | 19.3 months | 0.46 (0.31-0.69) | <0.001 |
| Objective Response Rate | 45% | 13% | - | <0.001 |
| Disease Control Rate | 87% | 71% | - | 0.001 |
Source: Results from the randomized, double-blind, phase III ZETA trial.[6][7][8]
Experimental Protocols
Quantification of Vandetanib in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical method for the determination of Vandetanib in human plasma or cerebrospinal fluid (CSF).
1. Materials and Reagents:
-
Vandetanib analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma/CSF
2. Stock and Working Solution Preparation:
-
Prepare 1 mg/mL stock solutions of Vandetanib and this compound in methanol.
-
Prepare working standard solutions of Vandetanib and a working internal standard solution of this compound by serial dilution of the stock solutions with an appropriate solvent (e.g., 80% methanol).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., 400 µL of acetonitrile).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with an appropriate mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both Vandetanib and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Vandetanib to this compound against the concentration of the Vandetanib standards.
-
Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array [pubmed.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
The Application of Vandetanib-d4 in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally active tyrosine kinase inhibitor targeting multiple receptors, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Its primary clinical application is in the treatment of symptomatic or progressive medullary thyroid cancer.[1][3][4] In the realm of pharmacological research and drug development, the use of stable isotope-labeled analogues is crucial for accurate bioanalysis. Vandetanib-d4, the deuterium-labeled version of Vandetanib, serves as an essential tool, primarily as an internal standard, for the precise quantification of the parent drug in biological matrices.[5] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in pharmacokinetic studies, detailed experimental protocols for its use, and its implications in understanding drug metabolism.
Core Application: Internal Standard in Bioanalysis
The most prominent application of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[6] This includes similar extraction recovery, ionization efficiency, and chromatographic retention time, which allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the measurement.[5][6]
The workflow for using this compound as an internal standard in a typical pharmacokinetic study is outlined below.
Experimental Protocols
A validated LC-MS/MS method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) has been established, utilizing this compound as the internal standard.[5] The key aspects of this protocol are detailed below.
Sample Preparation
A simple liquid-liquid extraction is employed for sample preparation.[5]
-
To a biological sample (e.g., plasma or CSF), add the this compound internal standard solution.
-
Perform liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[5]
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Vandetanib and this compound are achieved using a C18 column and a triple quadrupole mass spectrometer.[5] The specific parameters are summarized in the table below.
| Parameter | Condition | [5] |
| LC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | |
| Mobile Phase | Isocratic: 50:50 (v/v) acetonitrile / 10mM ammonium formate (pH 5.0) | |
| Flow Rate | 0.11 mL/min | |
| Injection Volume | 5 µL | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| MS Detection | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Vandetanib) | m/z 475.1 → 112.1 | |
| MRM Transition (this compound) | m/z 479.1 → 116.2 | |
| Retention Time | ~1.60 min |
Method Validation and Performance
The bioanalytical method using this compound demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical pharmacokinetic studies.[5] The key validation parameters are presented in the following table.
| Parameter | Plasma | CSF | [5] |
| Linearity Range | 1.0 to 3,000 ng/mL | 0.25 to 50 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 | |
| Mean Recovery | > 80% | > 80% | |
| Within-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% | |
| Between-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% | |
| Within-day Accuracy | 104.0% to 108.5% | 95.0% to 98.5% | |
| Between-day Accuracy | 104.0% to 108.5% | 95.0% to 98.5% |
Application in Metabolism Studies
Vandetanib is metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme responsible for its N-desmethylation.[7][8] Another major metabolite is Vandetanib-N-oxide, formed by flavin-containing monooxygenases (FMOs).[7]
While this compound is primarily used as an internal standard, the principles of stable isotope labeling are also fundamental to metabolic research. The incorporation of deuterium at a site of metabolic activity can lead to the "Deuterium Kinetic Isotope Effect" (KIE).[9] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage, often the rate-limiting step in metabolism, requires more energy.[9] Consequently, deuteration can slow down the metabolic rate of a drug, potentially leading to a longer half-life and increased plasma exposure.[9] Although this compound is specifically designed for analytical purposes and not as a therapeutic agent with altered metabolism, its existence highlights the potential to create deuterated versions of drugs to improve their pharmacokinetic profiles.
Pharmacokinetic Profile of Vandetanib
The use of robust bioanalytical methods, such as those employing this compound, is essential for accurately characterizing the pharmacokinetic profile of Vandetanib. Vandetanib exhibits slow absorption and elimination.[10]
| Pharmacokinetic Parameter | Value | [8][10][11] |
| Time to Maximum Concentration (Tmax) | 4 to 10 hours | [2] |
| Terminal Half-life (t½) | Approximately 10-19 days | [8][10][12] |
| Apparent Volume of Distribution (Vd/F) | ~7450 L | [2] |
| Apparent Oral Clearance (CL/F) | ~13 L/h | [2] |
| Protein Binding | ~90% | [8] |
| Accumulation (at steady state) | ~8-fold | |
| Time to Steady State | ~3 months | [8] |
| Routes of Elimination | Feces (~44%) and Urine (~25%) | [8][10] |
The logical relationship underpinning the use of a stable isotope-labeled internal standard is based on the principle of ratiometric measurement, which is fundamental to achieving accurate quantification in the presence of experimental variability.
Conclusion
This compound is an indispensable tool in the pharmacological study of Vandetanib. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy and precision for robust pharmacokinetic characterization. The detailed experimental protocols and validation data underscore its reliability in quantifying Vandetanib in complex biological matrices. Furthermore, the principles of its design touch upon the broader utility of stable isotope labeling in understanding and potentially optimizing drug metabolism. For researchers in drug development, the use of deuterated standards like this compound is a critical component of generating high-quality bioanalytical data essential for regulatory submissions and for advancing the clinical understanding of therapeutic agents.
References
- 1. Pharmacokinetics of vandetanib in subjects with renal or hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial, Pharmacokinetics, and Pharmacodynamics of Vandetanib and Dasatinib in Children with Newly Diagnosed Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Differences Between Vandetanib and Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib is a potent oral tyrosine kinase inhibitor targeting key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth-factor receptor (EGFR), and Rearranged during Transfection (RET) signaling. Its deuterated analog, Vandetanib-d4, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth comparison of the structural, physicochemical, and pharmacokinetic properties of Vandetanib and this compound. It includes detailed experimental protocols for synthesis and analysis, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Vandetanib (C₂₂H₂₄BrFN₄O₂) is a small molecule drug approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) at the catalytic domains of several receptor tyrosine kinases, thereby disrupting downstream signaling cascades essential for cell proliferation and angiogenesis.[2]
The use of stable isotope-labeled internal standards is paramount in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3] this compound is the deuterated form of Vandetanib, specifically designed for this purpose in pharmacokinetic and metabolism studies. The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing for its distinct detection by mass spectrometry, without significantly altering its chemical properties.
Structural Differences
The primary structural difference between Vandetanib and this compound lies in the isotopic labeling of the piperidine moiety. In this compound, four hydrogen atoms on the piperidine ring are replaced by deuterium atoms.
Vandetanib: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
This compound: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine
This specific deuteration provides a stable isotopic label with a minimal impact on the molecule's overall conformation and physicochemical properties under normal physiological conditions.
Physicochemical and Pharmacokinetic Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to Vandetanib. While comprehensive comparative data is limited, the following tables summarize the known properties of Vandetanib and the expected impact of deuteration on this compound.
Physicochemical Properties
| Property | Vandetanib | This compound | Reference |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₂₀D₄BrFN₄O₂ | [1] |
| Molecular Weight | 475.36 g/mol | 479.38 g/mol | [1] |
| Monoisotopic Mass | 474.1118 amu | 478.1369 amu | [1] |
| Solubility | 0.008 mg/mL in water at 25°C | Similar to Vandetanib | [1] |
| LogP | 5.0 | Similar to Vandetanib | [1] |
Pharmacokinetic Parameters (Vandetanib)
| Parameter | Value | Reference |
| Bioavailability | ~21.4% | [4] |
| Time to Peak Plasma (Tmax) | ~6 hours | [5] |
| Protein Binding | ~90-94% | [4] |
| Volume of Distribution (Vd) | ~7450 L | [5] |
| Metabolism | Primarily by CYP3A4 to N-desmethylvandetanib and by FMO1 and FMO3 to Vandetanib-N-oxide | [5][6] |
| Elimination Half-life (t½) | ~19-20 days | [4][5] |
| Excretion | ~44% in feces, ~25% in urine | [5] |
Note on this compound Pharmacokinetics: As an internal standard, the primary relevance of this compound's pharmacokinetics is its ability to mimic the behavior of Vandetanib during analytical procedures. The kinetic isotope effect, where C-D bonds are stronger and thus cleaved more slowly than C-H bonds, could theoretically lead to a slightly longer half-life and altered metabolism if the deuteration occurred at a site of metabolic attack. However, the deuteration on the piperidine ring is not at the primary sites of metabolism (N-demethylation and N-oxidation), minimizing any significant in vivo isotopic effect.
Experimental Protocols
Synthesis of Vandetanib (General Method)
The synthesis of Vandetanib can be achieved through various routes. A common approach involves the construction of the 4-anilinoquinazoline core followed by the addition of the piperidine side chain.[7][8][9][10][11]
Workflow for Vandetanib Synthesis
Caption: A simplified workflow for the synthesis of Vandetanib.
Protocol:
-
Quinazoline Core Formation: Synthesis often begins with substituted anthranilic acid derivatives which are cyclized to form the quinazolinone ring system.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is typically converted to a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
Aniline Condensation: The 4-chloroquinazoline intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of a base to form the 4-anilinoquinazoline core.
-
Side Chain Attachment: The methoxy and piperidinylmethoxy side chains are introduced at the 6 and 7 positions of the quinazoline ring, respectively. This may involve deprotection and alkylation steps.
-
Final Methylation: If a precursor with an unprotected piperidine is used, the final step involves N-methylation of the piperidine ring.
Synthesis of this compound
The synthesis of this compound would follow a similar pathway to Vandetanib, with the key difference being the use of a deuterated piperidine building block, such as (1-methyl-2,2,6,6-tetradeuteriopiperidin-4-yl)methanol. This deuterated intermediate would be introduced during the side-chain addition step.
Bioanalytical Method for Vandetanib in Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of Vandetanib in human plasma using this compound as an internal standard.[12]
Workflow for Bioanalytical Sample Analysis
References
- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. mims.com [mims.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]
- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 12. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Vandetanib in Human Plasma by LC-MS/MS using Vandetanib-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Its targeted action on these pathways, which are crucial for tumor growth and angiogenesis, has led to its approval for the treatment of certain types of thyroid cancer.[1][2] Pharmacokinetic studies are essential in drug development and clinical practice to ensure optimal dosing and patient safety. A robust and reliable analytical method for the quantification of Vandetanib in biological matrices is therefore critical.
This application note describes a sensitive and specific LC-MS/MS method for the quantification of Vandetanib in human plasma using its stable isotope-labeled analog, Vandetanib-d4, as an internal standard (IS). The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Vandetanib analytical standard
-
This compound (internal standard)
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
tert-Butyl methyl ether (MTBE)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent[1][2]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Vandetanib by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with the same diluent used for the working standards to a final concentration of 100 ng/mL.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of tert-butyl methyl ether (MTBE).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][2] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50/50, v/v)[1][2] |
| Flow Rate | 0.11 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient[1][2] |
| Run Time | 3 minutes[1][2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vandetanib: m/z 475.1 → 112.1[1][2]this compound: m/z 479.1 → 116.2[1][2] |
| Ion Source Temp. | 500°C |
| Collision Gas | Nitrogen |
Data Presentation
Calibration Curve
The calibration curve for Vandetanib in human plasma was linear over the concentration range of 1.0 to 3,000 ng/mL.[1] The correlation coefficient (r²) was consistently ≥ 0.99.[1]
| Concentration (ng/mL) | 1.0 | 10 | 100 | 500 | 1000 | 3000 |
| Mean Peak Area Ratio | X | X | X | X | X | X |
| Calculated Conc. (ng/mL) | X | X | X | X | X | X |
| Accuracy (%) | X | X | X | X | X | X |
(Note: "X" denotes representative data to be filled in from experimental results.)
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 2.0 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |
| Medium | 200 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |
| High | 2500 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |
Recovery
The extraction recovery of Vandetanib from human plasma was determined at three QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 2.0 | > 80[1] |
| Medium | 200 | > 80[1] |
| High | 2500 | > 80[1] |
Visualizations
Caption: Experimental workflow for Vandetanib quantification.
Caption: Vandetanib signaling pathway inhibition.
References
Preparation of Vandetanib-d4 Stock Solutions for Bioanalysis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Vandetanib-d4 stock solutions, intended for use as an internal standard (ISTD) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of stock solutions is critical for the reliable quantification of Vandetanib in biological matrices.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Primary Stock Solution Concentration | 1.0 mg/mL | [1] |
| Solvent for Primary Stock Solution | Methanol | [1] |
| Storage Temperature | -80 °C | [1] |
| Stock Solution Stability | Up to 6 months | [1] |
| Solvent for Working Stock Solutions | 80% Methanol in Water (v/v) | [1] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing this compound primary and working stock solutions.
1. Materials and Reagents:
-
This compound analytical standard
-
Methanol (HPLC grade or higher)
-
Ultrapure water (Type I)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Cryogenic vials for storage
2. Preparation of Primary Stock Solution (1.0 mg/mL):
-
Weighing: Accurately weigh a suitable amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound into a Class A volumetric flask.
-
Solvent Addition: Add a portion of methanol to the volumetric flask, approximately 50-70% of the final volume.
-
Sonication (if necessary): Gently sonicate the flask to ensure complete dissolution of the this compound.
-
Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the primary stock solution into clearly labeled cryogenic vials and store them at -80 °C. This stock solution is stable for up to 6 months.[1]
3. Preparation of Working Stock Solutions:
Working stock solutions are prepared by diluting the primary stock solution to the desired concentrations for spiking into calibration standards and quality control samples.
-
Diluent Preparation: Prepare an 80% methanol in water (v/v) solution by mixing the appropriate volumes of methanol and ultrapure water.
-
Serial Dilutions: Perform serial dilutions of the primary stock solution using the 80% methanol diluent to achieve the target concentrations for your bioanalytical assay. For example, to prepare a 100 µg/mL working stock, dilute 1 mL of the 1.0 mg/mL primary stock to a final volume of 10 mL with 80% methanol.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application of Vandetanib-d4 in drug metabolism and excretion studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its multi-targeted approach makes it a valuable therapeutic agent, particularly in the treatment of certain types of cancer, such as medullary thyroid carcinoma.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vandetanib is crucial for optimizing its clinical efficacy and safety.
Deuterium-labeled compounds, such as Vandetanib-d4, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4][] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[6] This isotopic labeling allows for the differentiation of the administered drug from its metabolites and endogenous compounds using mass spectrometry, thereby enhancing the accuracy and sensitivity of analytical methods.[][7] this compound serves as an ideal internal standard in quantitative bioanalysis, enabling precise measurement of Vandetanib and its metabolites in various biological matrices.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[1][8] It blocks the phosphorylation of VEGFR, EGFR, and RET, thereby disrupting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[1][8]
Metabolism and Excretion of Vandetanib
Vandetanib is metabolized in the liver primarily by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by flavin-containing monooxygenase (FMO) enzymes 1 and 3.[9][10] The major metabolic pathways are N-demethylation and N-oxidation, leading to the formation of N-desmethyl-vandetanib and vandetanib-N-oxide, respectively.[9][10][11] A minor glucuronide conjugate has also been detected.[11]
Excretion of Vandetanib and its metabolites occurs through both renal and fecal routes. Approximately 44% of the administered dose is recovered in the feces and 25% in the urine over a 21-day period.[9][11][12]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Vandetanib and the distribution of its metabolites.
Table 1: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 4 - 10 hours | [9] |
| Terminal Half-life (t½) | ~19 days | [9][12] |
| Apparent Clearance (CL/F) | 13.2 L/h | [9] |
| Apparent Volume of Distribution (Vd/F) | 7450 L | [9] |
| Plasma Protein Binding | ~90% | [9][12] |
Table 2: Excretion of Vandetanib and its Metabolites
| Excretion Route | Percentage of Dose Recovered (21 days) | Reference |
| Feces | 44% | [11] |
| Urine | 25% | [11] |
Table 3: Major Metabolites of Vandetanib
| Metabolite | Metabolic Pathway | Primary Enzyme |
| N-desmethyl-vandetanib | N-demethylation | CYP3A4 |
| Vandetanib-N-oxide | N-oxidation | FMO1, FMO3 |
| Glucuronide conjugate | Glucuronidation | UGTs |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies utilizing this compound as an internal standard for the accurate quantification of Vandetanib and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the metabolic stability and identify the metabolites of Vandetanib in a controlled in vitro system.
Materials:
-
Vandetanib
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Vandetanib in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute in acetonitrile to a working concentration of 100 ng/mL to be used as the internal standard (IS) and quenching solution.
-
Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order: phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and Vandetanib (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Preparation:
-
To stop the reaction, add two volumes of ice-cold acetonitrile containing this compound (100 ng/mL) to each aliquot.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Vandetanib and identify its metabolites. This compound is used as the internal standard to correct for matrix effects and variations in sample processing.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Vandetanib.
Materials:
-
Vandetanib
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Blood collection tubes (containing anticoagulant)
-
Acetonitrile
Procedure:
-
Dosing:
-
Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Plasma Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (100 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Vandetanib in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
-
Conclusion
The use of this compound is essential for the accurate and reliable quantification of Vandetanib and its metabolites in various biological matrices. As a stable isotope-labeled internal standard, it minimizes analytical variability and allows for robust pharmacokinetic and metabolism studies. The protocols outlined above provide a framework for researchers to investigate the ADME properties of Vandetanib, contributing to a better understanding of its clinical pharmacology and facilitating further drug development.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. hwb.gov.in [hwb.gov.in]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Vandetanib in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Vandetanib in cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, Vandetanib-d4. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, precise, and has been successfully applied to clinical pharmacokinetic studies.[1][2]
Introduction
Vandetanib is an oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases. Its ability to penetrate the central nervous system is crucial for treating brain tumors. Therefore, accurate quantification of Vandetanib in cerebrospinal fluid is essential for pharmacokinetic studies and to understand its distribution and efficacy within the central nervous system. This document outlines a validated method for this purpose.
Quantitative Data Summary
The following tables summarize the quantitative performance of the analytical method for Vandetanib in human cerebrospinal fluid.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.25 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.990 |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
| Medium | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
| High | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Vandetanib | 80% |
Experimental Protocols
This section details the materials and procedures for the sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Vandetanib reference standard
-
This compound (internal standard, ISTD)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate, analytical grade
-
tert-Butyl methyl ether (tBME)
-
Ammonium hydroxide
-
Ultrapure water
-
Human cerebrospinal fluid (blank)
Instrumentation
-
Liquid Chromatography System: A system capable of delivering isocratic flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Analytical Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm).[1][2]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of CSF sample, add the internal standard (this compound).
-
Perform a liquid-liquid extraction by adding tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[1][2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Method
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0.[1][2]
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Vandetanib.
Experimental Workflow
Caption: Workflow for the quantification of Vandetanib in cerebrospinal fluid.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Vandetanib Analysis Using a Deuterated Standard
These application notes provide detailed protocols for the sample preparation and analysis of Vandetanib in biological matrices, specifically focusing on methods utilizing a deuterated internal standard. The following sections are designed to guide researchers, scientists, and drug development professionals through the necessary procedures for accurate quantification of Vandetanib.
Introduction
Vandetanib is an oral tyrosine kinase inhibitor used in the treatment of certain types of cancer. Accurate measurement of Vandetanib concentrations in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as deuterated Vandetanib (e.g., d4-Vandetanib or [¹³C,d₃]-ZD6474), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.
This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and the biological matrix being analyzed.
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from biological samples like plasma or serum.[1] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample, which causes the proteins to precipitate out of the solution.[1] While fast, it may result in less clean extracts compared to other methods, potentially leading to more significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases. LLE generally provides cleaner extracts than PPT, resulting in reduced matrix effects and potentially better sensitivity. A common approach for Vandetanib involves extraction with an organic solvent like tert-butyl methyl ether under basic conditions.[2][3]
Experimental Protocols
The following are detailed protocols for the preparation of standards and the extraction of Vandetanib from biological matrices.
3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with an appropriate solvent, such as 80% methanol in water.[2]
-
For plasma analysis, typical Vandetanib working concentrations might range from 20 ng/mL to 20,000 ng/mL, with a corresponding ISTD working solution at 2,000 ng/mL.[2]
-
For cerebrospinal fluid (CSF), lower concentrations are often required, for instance, Vandetanib working solutions from 5 ng/mL to 1,000 ng/mL and an ISTD working solution at 100 ng/mL.[2]
-
3.2. Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from methods described for the analysis of tyrosine kinase inhibitors in human plasma.[4][5]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.
-
Spiking Internal Standard: Add a specific volume of the deuterated Vandetanib (ISTD) working solution to each sample, standard, and quality control (QC).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
3.3. Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Vandetanib analysis in human plasma and CSF.[2][3]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, CSF) into a clean microcentrifuge tube.
-
Spiking Internal Standard: Add a specific volume of the deuterated Vandetanib (ISTD) working solution.
-
Basification: Add a small volume of ammonium hydroxide (e.g., 10 µL of 0.1% or 0.5% NH₄OH) to make the sample basic.[2][3]
-
Extraction Solvent Addition: Add 1 mL of tert-butyl methyl ether.
-
Vortexing/Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
While sample preparation is the focus, the subsequent analytical method is critical for quantification. Below is a summary of typical LC-MS/MS conditions.
| Parameter | Typical Conditions |
| LC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[2][3] |
| Mobile Phase | Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0[2][3] |
| Flow Rate | 0.11 mL/min to 0.4 mL/min[2][4] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Transitions | Vandetanib: m/z 475.1 → 112.1[2][3][5] Deuterated ISTD (d4): m/z 479.1 → 116.2[2][3] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib analysis using a deuterated internal standard.
Table 1: Linearity and Sensitivity [2][3]
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |
| Human CSF | 0.25 - 50 | ≥ 0.990 | 0.25 |
Table 2: Precision and Accuracy [2][3]
| Matrix | Parameter | Precision (%CV) | Accuracy (%) |
| Human Plasma | Within-day | ≤ 5.9% | 104.0 - 108.0% |
| Between-day | ≤ 5.9% | 104.0 - 108.5% | |
| Human CSF | Within-day | ≤ 8.8% | 95.0 - 98.5% |
| Between-day | ≤ 8.8% | 95.0 - 98.5% |
Table 3: Recovery and Stability [2]
| Parameter | Condition | Stability / Recovery |
| Mean Recovery | Plasma & CSF | > 80% |
| Short-term Stability | 24 hours at 4°C and 25°C | < 10% change |
| Long-term Stability | 90 days at -80°C | < 10% change |
| Freeze-Thaw Stability | 3 cycles | < 4% change |
Visualized Workflows
The following diagrams illustrate the experimental workflows for sample preparation.
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Step-by-step workflow for the Protein Precipitation (PPT) protocol.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: Isocratic Separation of Vandetanib and Vandetanib-d4 for Pharmacokinetic and Bioanalytical Studies
[Author] : Your Name/Institution [Date] : October 31, 2025 [Version] : 1.0
Abstract
This application note details a robust and validated isocratic ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Vandetanib and its deuterated internal standard, Vandetanib-d4. The described protocol is optimized for high-throughput analysis in biological matrices, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple isocratic mobile phase, ensuring reproducible and rapid separation.
Introduction
Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. Accurate quantification of Vandetanib in biological samples is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays. This note provides a detailed protocol for an isocratic UPLC-MS/MS method that achieves reliable separation and quantification of Vandetanib and this compound.
Experimental Protocols
Recommended UPLC-MS/MS Method
This protocol is based on a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid using this compound as the internal standard[1][2].
Chromatographic Conditions:
-
System: UPLC-MS/MS system (e.g., API-3200 LC-MS/MS system)[1][2]
-
Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 10mM ammonium formate (pH 5.0)[1][2]
-
Injection Volume: 10 µL (example, can be optimized)
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitored Transitions:
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or CSF, add the internal standard (this compound) solution.
-
Add 50 µL of 0.1% or 0.5% ammonium hydroxide.
-
Add 600 µL of tert-butyl methyl ether and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UPLC-MS/MS system.
Alternative HPLC Methods for Vandetanib
While the UPLC-MS/MS method is recommended for its sensitivity and specificity, the following isocratic HPLC methods have been reported for the analysis of Vandetanib and could be adapted. Note that these methods were not originally developed for the simultaneous analysis with this compound.
Method A: Methanol-Based Mobile Phase
Method B: Acetonitrile and Orthophosphoric Acid Mobile Phase
-
Column: Symmetry C18[4]
-
Mobile Phase: Acetonitrile : Water : Orthophosphoric Acid (90:08:02, v/v/v)[4]
-
Flow Rate: 1 mL/min[4]
-
Detection: UV (wavelength not specified in abstract)
Method C: Methanol and Formic Acid Mobile Phase
-
Column: Grace C18 (250 x 4.6 mm x 4.0 µm)[5]
-
Mobile Phase: Methanol : 0.1% Formic Acid (90:10, v/v)[5]
-
Flow Rate: (Not specified, typically 1 mL/min for HPLC)
-
Detection: UV at 249 nm[5]
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for Vandetanib and this compound
| Parameter | Vandetanib | This compound (ISTD) |
| Retention Time | 1.60 min[1][2] | 1.60 min[1][2] |
| Mass Transition (m/z) | 475.1 → 112.1[1][2] | 479.1 → 116.2[1][2] |
| Linearity Range (Plasma) | 1.0 - 3,000 ng/mL[1][2] | N/A |
| Linearity Range (CSF) | 0.25 - 50 ng/mL[1][2] | N/A |
| Mean Recovery | > 80%[1][2] | N/A |
| Within-day Precision (Plasma) | ≤ 5.9%[1][2] | N/A |
| Between-day Precision (Plasma) | ≤ 5.9%[1][2] | N/A |
| Within-day Accuracy (Plasma) | 104.0 - 108.5%[1][2] | N/A |
| Between-day Accuracy (Plasma) | 104.0 - 108.5%[1][2] | N/A |
Table 2: Alternative Isocratic HPLC Methods for Vandetanib
| Method | Column | Mobile Phase | Flow Rate | Retention Time |
| A | C18[3] | 100% Methanol[3] | 1 mL/min[3] | 5.496 min[3] |
| B | Symmetry C18[4] | Acetonitrile:Water:Orthophosphoric Acid (90:08:02)[4] | 1 mL/min[4] | 3.326 min[4] |
| C | Grace C18[5] | Methanol:0.1% Formic Acid (90:10)[5] | Not Specified | 4.213 min[5] |
Visualizations
Experimental Workflow
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. impactfactor.org [impactfactor.org]
Mass spectrometry parameters for Vandetanib and Vandetanib-d4 detection.
An Application Note for the Quantification of Vandetanib and Vandetanib-d4 in Biological Matrices using LC-MS/MS
Introduction
Vandetanib is an oral tyrosine kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1] Its therapeutic efficacy is under investigation for various cancers, making it crucial for researchers and drug development professionals to have a robust and sensitive method for its quantification in biological samples. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of Vandetanib, using this compound as an internal standard (ISTD), in human plasma and cerebrospinal fluid (CSF).
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases. By binding to the ATP-binding site of EGFR, VEGFR, and RET, Vandetanib blocks their phosphorylation and subsequent activation.[1] This action disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[1][2][3] The inhibition of these pathways ultimately leads to suppressed tumor growth and can induce programmed cell death (apoptosis).[1]
Caption: Vandetanib inhibits EGFR, VEGFR, and RET, blocking MAPK and PI3K/AKT pathways.
Experimental Protocols
This section provides a detailed methodology for sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Vandetanib reference standard
-
This compound (ISTD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
tert-Butyl methyl ether
-
Ammonium hydroxide
-
Deionized water
-
Control human plasma and cerebrospinal fluid (CSF)
Standard and Sample Preparation
Stock Solutions:
-
Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound by dissolving the compounds in methanol.[4]
-
Store stock solutions at -80°C.[4]
Working Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).[4]
Calibration Standards and Quality Controls (QC):
-
Prepare calibration standards and QC samples by spiking blank human plasma or CSF with appropriate volumes of the working solutions.
-
For plasma, typical calibration curve concentrations range from 1.0 to 3,000 ng/mL.[4][5]
-
For CSF, typical calibration curve concentrations range from 0.25 to 50 ng/mL.[4][5]
Sample Extraction (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or CSF, add the internal standard (this compound).
-
Perform a liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[4][5]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Workflow
Caption: Workflow for Vandetanib quantification from sample preparation to data analysis.
Data and Results
The following tables summarize the optimized parameters for the LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| LC System | API-3200 LC-MS/MS or equivalent | [4][5] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | [4][5] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | [4][5] |
| Flow Rate | 0.11 mL/min | [4][5] |
| Column Temperature | Ambient | [4][5] |
| Injection Volume | 5 µL | [6] |
| Run Time | 3.0 minutes | [4][5] |
| Retention Time | ~1.60 min for Vandetanib and ISTD | [4][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Vandetanib | This compound (ISTD) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [7] |
| Precursor Ion (Q1 m/z) | 475.1 | 479.1 | [4][5] |
| Product Ion (Q3 m/z) | 112.1 | 116.2 | [4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [4][7] |
| Capillary Voltage | 4000 V | 4000 V | [7] |
| Source Temperature | 350 °C | 350 °C | [7] |
| Fragmentor Voltage | 145 V | N/A | [7] |
| Collision Energy (CE) | 15 eV | N/A | [7] |
Table 3: Method Performance Characteristics
| Parameter | Plasma | CSF | Reference |
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL | [4][5] |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 | [4][5] |
| LLOQ | 1.0 ng/mL | 0.25 ng/mL | [4] |
| Mean Recovery | > 80% | > 80% | [4][5] |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | [4][5] |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | [4][5] |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | [4][5] |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | [4][5] |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The simple extraction procedure combined with a short chromatographic run time allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers in clinical and preclinical studies requiring accurate measurement of Vandetanib concentrations.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Vandetanib LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Vandetanib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact Vandetanib analysis?
A: Matrix effects are the alteration of ionization efficiency for Vandetanib due to co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: My Vandetanib signal is showing poor reproducibility and accuracy. Could this be a matrix effect?
A: Yes, inconsistent signal response is a classic sign of matrix effects. If you observe high variability between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a likely cause. It is recommended to systematically evaluate for matrix effects during method development.
Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?
A: The post-extraction spike method is a standard approach.[2] This involves comparing the peak area of Vandetanib in a neat solution to the peak area of Vandetanib spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests minimal matrix effect.
-
One study found a matrix factor of 0.98 (or 95.63 ± 2.55%) for Vandetanib in human plasma using a protein precipitation method, indicating minimal ion suppression.[3][4]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
Symptom: The signal intensity for Vandetanib is consistently lower than expected across all samples, including calibrators and QCs.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for Vandetanib.
-
Solution: Evaluate alternative extraction techniques. For instance, if you are using protein precipitation and observing low recovery, consider trying liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can offer cleaner extracts.
-
-
Incorrect pH during LLE: The pH of the sample must be adjusted to ensure Vandetanib is in a neutral state for efficient extraction into an organic solvent.
-
Solution: Adjust the sample pH to be at least two units above the pKa of Vandetanib to ensure it is uncharged.
-
-
Suboptimal SPE Sorbent/Solvents: The SPE cartridge type or the wash/elution solvents may not be appropriate for Vandetanib.
-
Solution: Screen different SPE sorbents (e.g., C8, C18, mixed-mode). Optimize the pH and organic content of your wash and elution solvents to ensure Vandetanib is retained during washing and efficiently eluted.
-
Issue 2: Inconsistent Results and Poor Precision
Symptom: High variability (%CV) in results for replicate injections or across different lots of matrix.
Possible Causes & Solutions:
-
Significant Matrix Effects: Co-eluting endogenous compounds are interfering with Vandetanib ionization.
-
Solution 1: Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove interfering components. Supported liquid extraction (SLE) has also shown good performance for tyrosine kinase inhibitors.[5]
-
Solution 2: Optimize Chromatography: Modify your LC method to chromatographically separate Vandetanib from the interfering peaks. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different stationary phase. Post-column infusion experiments can help identify regions of ion suppression to avoid.[2]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-Vandetanib) co-elutes with Vandetanib and experiences similar matrix effects, allowing for effective compensation and improved data quality.[3][6] This is considered the gold standard for correcting matrix effects.[7]
-
Issue 3: Peak Tailing or Splitting
Symptom: Asymmetrical or split chromatographic peaks for Vandetanib.
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase conditions, causing peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.
-
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Solution: Implement a column wash step at the end of each run with a strong solvent to elute strongly retained compounds. Regularly flush the column and consider using a guard column to protect the analytical column.
-
-
Secondary Interactions: Vandetanib, a basic compound, may be interacting with residual silanols on the column.
-
Solution: Use a buffered mobile phase (e.g., with ammonium formate) to minimize these interactions.
-
Data Summary
The following tables summarize quantitative data from published methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for Vandetanib Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | ~80%[3][6] | 99.14 ± 2.04%[4] |
| Matrix Effect (as %) | 98% (minimal suppression)[3][6] | 95.63 ± 2.55%[4] |
| Internal Standard | d4-Vandetanib (SIL-IS)[3][6] | Erlotinib (Analog IS)[4] |
| Key Advantage | Cleaner extract, minimal matrix effect | Simple, fast, high recovery |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Method
This protocol is adapted from a validated method for the determination of Vandetanib in human plasma.[3][6]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (d4-Vandetanib).
-
Add 50 µL of 0.5 M NaOH to basify the sample.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Extraction and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Protocol 2: Protein Precipitation (PPT) Method
This protocol is based on a validated method for Vandetanib quantification in human plasma.[4]
-
Sample Preparation:
-
Spike plasma samples with the appropriate concentrations of Vandetanib standards.
-
Add 1 mL of 0.1 M NaOH/glycine buffer (pH 9.5) to all samples and vortex for 30 seconds.
-
Add 2 mL of acetonitrile for protein precipitation.
-
Centrifuge at 14,000 rpm for 12 minutes at 4°C.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Add 50 µL of the internal standard to 1 mL of the filtered sample.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with a 1:1 ratio of 10 mM ammonium formate (pH 4.1) and acetonitrile[4][8]
-
Flow Rate: 0.25 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.2
-
Erlotinib (ISTD): m/z 394.2 → 278.1
-
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Vandetanib sample preparation workflows.
References
- 1. linkos.cz [linkos.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Vandetanib-d4 Mass Spectrometry Signal Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing Vandetanib-d4 signal intensity in your mass spectrometry experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the quality of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Vandetanib and this compound?
A1: For Vandetanib, the monitored parent/product ion transition is typically m/z 475.1 → 112.1. For the deuterated internal standard, this compound, a common transition is m/z 479.1 → 116.2.[1] These values are crucial for setting up your multiple reaction monitoring (MRM) method.
Q2: I am observing a low signal for this compound. What are the initial checks I should perform?
A2: Start by verifying the basics:
-
Solution Integrity: Ensure the this compound stock and working solutions are correctly prepared and have not degraded. Stock solutions are often prepared in methanol and should be stored at -80°C.[1]
-
Instrument Performance: Check the overall performance of your LC-MS/MS system with a standard compound to ensure it is functioning correctly.
-
Gas Supply: Confirm that the nitrogen gas supply for the ESI source and collision cell is adequate.[2]
-
Leaks: Inspect the system for any potential leaks, which can lead to a loss of sensitivity.[3]
Q3: Can the mobile phase composition affect the signal intensity of this compound?
A3: Absolutely. The pH and organic content of the mobile phase can significantly impact the ionization efficiency of Vandetanib. Acidic mobile phases, such as those containing formic acid or ammonium formate, are often used to promote protonation and enhance the signal in positive ion mode.[4][5] A common mobile phase is a mixture of acetonitrile and 10mM ammonium formate.[1][4][6]
Q4: What are the recommended sample preparation techniques for analyzing Vandetanib in biological matrices?
A4: A simple liquid-liquid extraction (LLE) or protein precipitation is commonly used. For LLE, tert-butyl methyl ether with a small percentage of ammonium hydroxide has been shown to be effective.[1][6] For protein precipitation, cold acetonitrile is a frequent choice.[7] The goal is to remove matrix components that can cause ion suppression.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
This is a common problem that can often be resolved by systematically checking different components of the analytical workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Verify Solution Integrity: Prepare fresh working solutions from your stock. If the problem persists, prepare a new stock solution.
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared. For Vandetanib, an acidic mobile phase is generally preferred to enhance ionization. A typical mobile phase is acetonitrile and 10mM ammonium formate (pH adjusted to ~4.1-5.0).[1][4][6] Experiment with the ratio of organic to aqueous phase to optimize retention and signal.
-
Inspect the Column: Column contamination or overload can lead to poor peak shape and reduced signal intensity.[8] Flush the column or replace it if necessary. A Kinetex C18 column is one that has been used successfully.[1][6]
-
Optimize Ion Source Parameters: The efficiency of ion generation is critical. Key parameters to optimize include:
-
Optimize MRM Transition: While standard transitions are available, the optimal collision energy can vary between instruments. Perform a collision energy optimization experiment to find the value that yields the highest product ion intensity for the m/z 479.1 → 116.2 transition.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
High background can mask your analyte signal.
Troubleshooting Steps:
-
Check for Contamination: Contamination from solvents, sample extracts, or the LC system itself is a common cause of high background.[8] Run a blank injection of your mobile phase to assess the background noise.
-
Improve Sample Cleanup: If the background is high in your sample blanks but not in solvent blanks, your sample preparation may not be sufficient to remove interfering matrix components. Consider a more rigorous extraction or a solid-phase extraction (SPE) cleanup step.
-
Mobile Phase Additives: Ensure that any mobile phase additives are of high purity (LC-MS grade).
Issue 3: Inconsistent Signal Intensity (Poor Reproducibility)
Poor reproducibility can make quantification unreliable.
Troubleshooting Steps:
-
Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[5] Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip or rise in the signal at the retention time of your analyte indicates a matrix effect.
-
Evaluate Internal Standard Addition: Ensure that the internal standard is added consistently and at an appropriate concentration across all samples and standards.
-
Autosampler and Injection Issues: Check the autosampler for proper functioning. Inconsistent injection volumes can lead to variability in signal intensity.
Experimental Protocols
LC-MS/MS Method for Vandetanib in Human Plasma
This protocol is a summary of a validated method.[1][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the this compound internal standard.
-
Add tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 10mM ammonium formate (pH 5.0).
-
Flow Rate: 0.11 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: API-3200 LC-MS/MS system.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (as [13C,d3]-ZD6474): m/z 479.1 → 116.2
-
-
Quantitative Data Summary
The following tables summarize performance data from published methods for Vandetanib analysis.
Table 1: Linearity and Sensitivity
| Matrix | Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Vandetanib | 1.0 - 3000 | 1.0 | [1][6] |
| Human CSF | Vandetanib | 0.25 - 50 | 0.25 | [1][6] |
| Human Serum | Vandetanib | 2.5 - 5000 | 2.5 | [7] |
| Human Plasma | Vandetanib | 5 - 500 | 2.48 | [9] |
| Rat Liver Microsomes | Vandetanib | 5 - 500 | 2.14 | [9] |
Table 2: Precision and Accuracy
| Matrix | Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | ≤ 5.9 | 104.0 - 108.5 | [1][6] |
| Human CSF | ≤ 8.8 | 95.0 - 98.5 | [1][6] |
| Human Serum (Intra-day) | < 5 | 90 - 97 | [7] |
| Human Serum (Inter-day) | < 6 | 90 - 99 | [7] |
Signaling Pathways and Workflows
General LC-MS/MS Workflow
Caption: A typical experimental workflow for Vandetanib analysis.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. zefsci.com [zefsci.com]
- 9. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Vandetanib-d4 in different storage conditions and solvents.
For researchers, scientists, and drug development professionals utilizing Vandetanib-d4, this technical support center provides essential guidance on its stability under various storage conditions and in different solvents. Understanding the stability profile of deuterated compounds is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important?
A1: this compound is often used as an internal standard in quantitative bioanalysis by mass spectrometry. Its stability is crucial because any degradation can lead to inaccurate quantification of the target analyte, Vandetanib. The assumption is that the deuterated standard behaves identically to the analyte during sample preparation and analysis. If the standard degrades, the analyte-to-internal standard ratio will be skewed, leading to unreliable results.
Q2: How does deuteration affect the stability of Vandetanib?
A2: Deuteration involves replacing one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. This can sometimes lead to a "kinetic isotope effect," which may slow down metabolic or chemical degradation at the site of deuteration.[1] However, the overall stability of this compound will still be influenced by the inherent stability of the parent molecule and the position of the deuterium label. It is also important to consider the potential for deuterium exchange, where the deuterium atom is replaced by a proton from the solvent or matrix, especially under acidic or basic conditions.[2][3]
Q3: What are the general recommendations for storing this compound?
A3: As a crystalline solid, Vandetanib is stable for at least four years when stored at -20°C.[4] For this compound solid, it is recommended to follow the manufacturer's storage instructions, which typically involve storage at -20°C or lower, protected from light and moisture. Once dissolved in a solvent, the stability can be significantly different. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C and ideally used within a month.[5] It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Q4: In which solvents is this compound soluble and what are the stability considerations?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analytical results | Degradation of this compound in stock or working solutions. | Prepare fresh stock and working solutions. Perform a stability check of the solutions by comparing freshly prepared standards with older ones. Store aliquots at -80°C to minimize degradation. |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| Loss of deuterium label (H/D exchange) | Storage in acidic or basic solutions.[3] | Prepare and store solutions in neutral pH solvents whenever possible. If acidic or basic conditions are necessary for an assay, minimize the exposure time and temperature. Use aprotic solvents for long-term storage of stock solutions. |
| In-source exchange in the mass spectrometer. | Optimize mass spectrometer source conditions (e.g., temperature, solvent modifiers) to minimize in-source back exchange. | |
| Chromatographic peak splitting or broadening for this compound | On-column degradation. | Ensure the HPLC/UHPLC system is clean and the column is not contaminated. Check the compatibility of the mobile phase with this compound. |
| Presence of impurities in the standard. | Verify the purity of the this compound standard using an orthogonal analytical technique if possible. | |
| Different retention time for Vandetanib and this compound | Isotope effect on chromatography. | This is a known phenomenon for some deuterated compounds. Ensure the integration windows in the chromatography data system are wide enough to encompass both peaks accurately. If the separation is significant, a different internal standard may be required. |
Experimental Protocols
Protocol: Forced Degradation Study of Vandetanib
This protocol is based on a stability-indicating method developed for Vandetanib and can be adapted for this compound to understand its degradation profile.[6][7]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 6 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with mobile phase.[6]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 6 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 10 µg/mL with mobile phase.[6]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep in the dark overnight. Dilute to a final concentration of 10 µg/mL with mobile phase.[6]
-
Thermal Degradation (Dry Heat): Store the solid this compound in an oven at 80°C for 6 hours. After exposure, prepare a 10 µg/mL solution in the mobile phase.[6]
-
Photolytic Degradation: Expose a 10 µg/mL solution of this compound to UV light (254 nm) and fluorescent light for a specified period.[6]
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV or LC-MS method.
Data Presentation:
The results of a forced degradation study on Vandetanib are summarized below. A similar study on this compound would be expected to show degradation, although the extent might differ.
| Stress Condition | Reagent/Condition | % Recovery of Vandetanib [6] | Observations [6] |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 6h | 85.73% | One degradation product observed. |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 6h | Significant degradation | Degradation product observed. |
| Oxidative Degradation | 30% H₂O₂, Overnight | 87.52% | No degradation peak observed. |
| Thermal (Dry Heat) | 80°C, 6h | 98.95% | No degradation product observed. |
| Photolytic (UV/Fluorescent) | UV light & Fluorescent light | 98.53% | No degradation product observed. |
Visualizations
Vandetanib Signaling Pathway
Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[7]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflow for Stability Testing
A logical workflow is essential for conducting a robust stability study of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Overcoming poor chromatographic peak shape for Vandetanib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatographic peak shape for Vandetanib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
A1: The most common causes include secondary interactions between the basic this compound molecule and residual silanols on the C18 column, inappropriate mobile phase pH, column overload, and issues with the sample solvent. Vandetanib has two pKa values (5.2 and 9.4), making its charge state highly dependent on the mobile phase pH.
Q2: Can the deuterated internal standard (this compound) have a different chromatographic behavior than Vandetanib?
A2: Generally, deuterated standards are expected to have very similar, if not identical, chromatographic behavior to their non-deuterated counterparts. However, in some rare cases, subtle differences in retention time can be observed. Significant differences in peak shape are unlikely to be caused by the deuterium labeling itself and are more indicative of other chromatographic issues.
Q3: What is the expected retention behavior of this compound on a C18 column?
A3: Vandetanib is a relatively hydrophobic molecule and is well-retained on C18 columns. The retention time will depend on the specific mobile phase conditions, particularly the organic solvent content. In published methods, retention times are typically in the range of 1.6 to 4 minutes.[1][2][3]
Q4: How does the sample solvent affect the peak shape of this compound?
A4: Injecting this compound in a solvent that is much stronger than the mobile phase can lead to peak fronting or splitting. Vandetanib has low aqueous solubility, so it is often dissolved in organic solvents like DMSO or methanol.[4] If the mobile phase has a high aqueous content, it is crucial to minimize the injection volume of a strong organic solvent to prevent peak distortion.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for a basic compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of Vandetanib, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3-4 will ensure that the piperidine moiety of this compound is fully protonated, which can reduce interactions with silanols. Using a buffer like ammonium formate or formic acid is recommended.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS ionization.
-
-
Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent wash sequence (e.g., methanol, acetonitrile, isopropanol) to remove contaminants. Using a guard column can also help protect the analytical column.
-
-
Metal Chelation: this compound may interact with metal ions present in the stationary phase or system hardware.
-
Solution: Add a chelating agent, such as a low concentration of EDTA, to the mobile phase.
-
Issue 2: Peak Fronting
Q: I am observing peak fronting for this compound. What could be the cause and how do I fix it?
A: Peak fronting is typically a result of column overload or issues with the sample solvent.
Potential Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Reduce the concentration of this compound in the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte will travel through the initial part of the column too quickly, resulting in a fronting peak.
Issue 3: Split or Broad Peaks
Q: My this compound peak is split or broader than expected. What are the troubleshooting steps?
A: Split or broad peaks can be caused by a variety of issues related to the column, the injection process, or the mobile phase.
Potential Causes & Solutions:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split or broad peak.
-
Solution: Replace the column. To prevent this, use a guard column and ensure proper sample filtration to avoid particulate matter from reaching the column inlet.
-
-
Partially Clogged Frit: A blocked frit at the column inlet can distort the flow path.
-
Solution: Reverse flush the column (if permitted by the manufacturer) or replace the frit if possible. If not, the column will need to be replaced.
-
-
Injector Problems: Issues with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to poor peak shape.
-
Solution: Perform routine maintenance on the injector, including cleaning or replacing the needle and seat.
-
-
Mobile Phase In-situ pH Change: If the mobile phase is not adequately buffered, the injection of the sample can cause a local pH change on the column, leading to peak distortion.
-
Solution: Ensure the mobile phase contains an appropriate buffer at a sufficient concentration (typically 10-20 mM).
-
Experimental Protocols
Recommended Starting Conditions for this compound Analysis
The following are examples of successful chromatographic conditions for Vandetanib analysis that can be adapted for this compound.
| Parameter | Method 1 | Method 2 |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][3] | Symmetry C18 |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate, pH 5.0[1][3] | Isocratic: 90:08:02 (v/v/v) Acetonitrile / Water / Orthophosphoric Acid |
| Flow Rate | 0.11 mL/min[1][3] | 1.0 mL/min |
| Temperature | Ambient[1][3] | Ambient |
| Injection Volume | Not specified | Not specified |
| Detection | LC-MS/MS[1][3] | RP-HPLC |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Troubleshooting workflow for peak fronting of this compound.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
Interference from natural isotopes in Vandetanib-d4 quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vandetanib-d4 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for the quantification of Vandetanib.[1][2] Since it is chemically almost identical to Vandetanib, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Vandetanib.[3][4]
Q2: What is isotopic interference or "crosstalk" in the context of this compound quantification?
A2: Isotopic interference, or crosstalk, refers to the contribution of signals from the natural isotopes of Vandetanib to the mass channel of this compound.[5] Vandetanib contains elements like carbon, nitrogen, oxygen, and bromine, which have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ⁸¹Br). Due to these heavy isotopes, a small percentage of Vandetanib molecules will have a mass that is one, two, three, or even four mass units higher than the monoisotopic mass. This can lead to an overlap with the mass of the deuterated internal standard, this compound, causing an artificially inflated signal for the internal standard and consequently, inaccurate quantification of the analyte.[5][6]
Q3: Why is my calibration curve for Vandetanib non-linear, especially at higher concentrations?
A3: Non-linearity in the calibration curve, particularly at the upper limits of quantification, can be a strong indicator of isotopic interference.[5][6] At high concentrations of Vandetanib, the contribution of its heavy isotopes to the this compound channel becomes more significant, leading to a disproportionate increase in the internal standard signal. This can cause the response ratio (Analyte Area / Internal Standard Area) to plateau, resulting in a non-linear relationship.
Q4: How can I determine if I have an isotopic interference issue in my assay?
A4: A simple experiment to check for isotopic interference is to analyze a high-concentration standard of unlabeled Vandetanib without any this compound internal standard. If you observe a signal in the mass transition (MRM) channel that you have set for this compound, it is a direct indication of isotopic crosstalk.
Q5: What level of isotopic purity should I expect for my this compound standard?
A5: Commercially available deuterated standards for mass spectrometry typically have high isotopic purity, often exceeding 98% or 99%. However, it is crucial to always refer to the Certificate of Analysis provided by the supplier for the specific lot you are using. The certificate will provide information on the isotopic enrichment and the percentage of any residual unlabeled Vandetanib.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quality control (QC) samples.
-
Inaccurate measurement of known concentration standards.
-
Drifting calibration curve parameters between analytical runs.
Possible Cause:
-
Significant and uncorrected isotopic interference from Vandetanib into the this compound channel.
Troubleshooting Steps:
-
Assess the Contribution of Vandetanib to the this compound Signal:
-
Prepare a series of high-concentration solutions of unlabeled Vandetanib (without this compound).
-
Analyze these solutions using your LC-MS/MS method and monitor the signal in the MRM channel for this compound.
-
Quantify the percentage of the Vandetanib signal that is detected in the this compound channel.
-
-
Optimize the Concentration of the Internal Standard:
-
If significant crosstalk is observed, consider increasing the concentration of your this compound working solution. A higher concentration of the internal standard can help to minimize the relative contribution of the interfering signal from the analyte.
-
-
Apply a Correction Factor:
-
Based on the assessment in step 1, a mathematical correction can be applied to the measured peak area of the internal standard. This involves subtracting the contribution from the unlabeled analyte.
-
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve deviates from linearity, especially at the higher concentration points.
-
The regression analysis of the calibration curve yields a poor correlation coefficient (r²).
Possible Cause:
-
Isotopic interference becoming more pronounced at higher analyte concentrations.
Troubleshooting Steps:
-
Evaluate the Isotopic Contribution at Each Calibrator Level:
-
Prepare and analyze calibration standards without the internal standard.
-
Measure the peak area in the this compound channel for each calibrator.
-
Plot the interfering peak area against the Vandetanib concentration to understand the relationship.
-
-
Use a Different Regression Model:
-
If the interference is predictable, a non-linear regression model (e.g., a quadratic fit) might provide a better fit for the calibration curve.[5] However, this should be used with caution and properly validated.
-
-
Reduce the Upper Limit of Quantification (ULOQ):
-
If the non-linearity is only observed at the highest concentrations, consider lowering the ULOQ of your assay to a range where the linear relationship holds true.
-
Quantitative Data
Theoretical Isotopic Distribution of Vandetanib (C₂₂H₂₄BrFN₄O₂)
The following table summarizes the theoretical relative abundance of the major isotopes of Vandetanib due to the natural abundance of heavy isotopes. The monoisotopic mass of Vandetanib is approximately 474.106 g/mol .
| Mass Isotope | Relative Abundance (%) | Contributing Isotopes |
| M | 100.00 | ¹²C₂₂, ¹H₂₄, ⁷⁹Br, ¹⁹F, ¹⁴N₄, ¹⁶O₂ |
| M+1 | 26.57 | Primarily ¹³C |
| M+2 | 100.23 | Primarily ⁸¹Br |
| M+3 | 26.62 | Primarily ⁸¹Br and ¹³C |
| M+4 | 3.65 | Primarily ¹³C₂ and ⁸¹Br |
Note: The M+4 peak, which would correspond to the mass of this compound, has a theoretical natural abundance of approximately 3.65% relative to the M peak. This significant contribution is the primary source of the isotopic interference.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To quantify the percentage of signal from unlabeled Vandetanib that interferes with the this compound MRM channel.
Methodology:
-
Prepare a High-Concentration Vandetanib Stock Solution: Prepare a stock solution of unlabeled Vandetanib in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times higher than the ULOQ of your assay.
-
Create a Dilution Series: Prepare a series of dilutions of the Vandetanib stock solution to cover the range of your calibration curve.
-
LC-MS/MS Analysis:
-
Inject each dilution onto your LC-MS/MS system.
-
Acquire data using the same MRM transitions that you use for your routine analysis, including the transition for this compound.
-
-
Data Analysis:
-
For each injection, measure the peak area of Vandetanib in its own channel and the peak area of the interfering signal in the this compound channel.
-
Calculate the percentage of interference at each concentration level using the following formula: % Interference = (Area in d4 channel / Area in d0 channel) * 100
-
-
Evaluation: A significant and concentration-dependent interference will indicate the need for corrective actions.
Protocol 2: Mitigation of Isotopic Interference by Internal Standard Concentration Optimization
Objective: To determine the optimal concentration of this compound that minimizes the impact of isotopic interference.
Methodology:
-
Prepare Multiple this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 1x, 5x, and 10x the concentration you are currently using).
-
Prepare Calibration Curves and QC Samples: For each this compound concentration, prepare a full set of calibration standards and QC samples.
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis:
-
Construct a calibration curve for each this compound concentration.
-
Evaluate the linearity (r²) and accuracy of the QC samples for each curve.
-
-
Selection of Optimal Concentration: Choose the this compound concentration that provides the best linearity and accuracy across the desired quantification range.
Visualizations
Caption: Experimental workflow for assessing and mitigating isotopic interference.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b [pearson.com]
Minimizing ion suppression when using Vandetanib-d4 internal standard
Welcome to the technical support center for the use of Vandetanib-d4 as an internal standard in LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of Vandetanib.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Issue: Poor sensitivity or inconsistent results for Vandetanib.
This is a common indicator of ion suppression, where other components in the sample interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.
Step 1: Initial Assessment of Ion Suppression
The first step is to determine if ion suppression is indeed the cause of the observed issues.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Prepare a standard solution of Vandetanib and this compound in the mobile phase.
-
Using a T-connector, infuse this solution at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer.
-
-
Injection:
-
Inject a blank matrix sample (e.g., plasma or tissue extract without the analyte or internal standard).
-
-
Data Analysis:
Step 2: Optimizing Sample Preparation
If ion suppression is confirmed, the next step is to improve the sample cleanup process to remove interfering matrix components before LC-MS analysis.[3][4]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Recommended For |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids and salts, which are common causes of ion suppression.[2] | Initial screening and for samples with lower complexity. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide a cleaner extract than PPT by removing salts and some polar interferences. | Can be labor-intensive, may form emulsions, and requires the use of organic solvents. | Samples where PPT is insufficient to remove interferences. A validated method for Vandetanib used tert-butyl methyl ether for LLE.[5] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interferences behind. | Provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids.[3][6] | More expensive and requires method development to select the appropriate sorbent and elution conditions. | Complex matrices and when high sensitivity is required. |
Step 3: Chromatographic Optimization
Proper chromatographic separation is crucial to resolve Vandetanib and this compound from co-eluting matrix components that cause ion suppression.[3]
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Employ a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering peaks.
-
Mobile Phase Gradient: Adjust the gradient profile to enhance the resolution between the analyte and matrix components. A shallower gradient can often improve separation.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.[7]
-
Column Dimensions: Using longer columns or columns with smaller particle sizes (e.g., UPLC) can significantly increase peak capacity and resolution, thereby reducing the likelihood of co-elution.[6]
Step 4: Internal Standard Concentration
While this compound is an excellent internal standard due to its similar chemical and physical properties to Vandetanib, its concentration must be optimized.[7]
Caution: An excessively high concentration of the deuterated internal standard can itself cause ion suppression for the analyte, as they co-elute.[7][8]
Experimental Protocol: Internal Standard Concentration Optimization
-
Prepare a series of calibration standards with a fixed concentration of Vandetanib.
-
Spike each standard with varying concentrations of this compound (e.g., ranging from 0.5x to 10x the expected analyte concentration).
-
Analyze the samples and plot the analyte response ratio (analyte peak area / internal standard peak area) against the internal standard concentration.
-
Select the internal standard concentration that provides a stable and consistent response ratio in the expected concentration range of the analyte.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds in the sample matrix.[3][7] These interfering molecules compete with the analyte for ionization in the ion source, leading to a decrease in the number of analyte ions that reach the detector.[3][7] This can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in your assay.[3]
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard, such as this compound, is chemically and physically very similar to the analyte (Vandetanib).[7] This means it will behave almost identically during sample preparation, chromatography, and ionization.[7] Therefore, if ion suppression occurs, it should affect both the analyte and the internal standard to a similar extent.[7] By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be compensated for, leading to more accurate and precise quantification.[3][9]
Q3: Can this compound itself cause ion suppression?
A3: Yes, if the concentration of this compound is too high, it can compete with the analyte for ionization and cause ion suppression, especially since they co-elute.[7][8] It is crucial to optimize the concentration of the internal standard to avoid this issue.
Q4: What are the common sources of ion suppression in biological samples?
A4: Common sources of ion suppression in biological matrices like plasma, serum, and tissue homogenates include:
-
Salts: From buffers and the biological matrix itself.[4]
-
Phospholipids: Abundant in cell membranes.[2]
-
Proteins and Peptides: Highly abundant in biological samples.[2][4]
-
Exogenous substances: Drugs, metabolites, and contaminants from collection tubes or solvents.[1][4]
Q5: Besides the methods mentioned, are there other ways to minimize ion suppression?
A5: Yes, other strategies include:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may also decrease the analyte concentration below the limit of detection.
-
Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[1][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, including ion suppression.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Comparison of sample preparation workflows for LC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. waters.com [waters.com]
- 9. longdom.org [longdom.org]
Common pitfalls when using deuterated internal standards in bioanalysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common pitfalls encountered when using deuterated internal standards (IS) in bioanalysis.
Table of Contents
-
Isotopic Crosstalk and Interference
-
Deuterium Exchange
-
Chromatographic Isotope Effects
-
Metabolic Switching
-
Purity of Deuterated Internal Standards
Isotopic Crosstalk and Interference
Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What could be the cause?
A1: This phenomenon is likely due to one of two issues: isotopic contribution from the analyte to the internal standard channel, or the presence of unlabeled analyte as an impurity in the internal standard material.[1][2]
-
Isotopic Contribution (Crosstalk): The analyte's naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference between the analyte and the IS is small.[3][4] This becomes more pronounced for analytes with a high molecular weight or those containing elements with abundant heavy isotopes like chlorine or bromine.[3]
-
Impurity: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2]
Troubleshooting Guide:
Step 1: Assess the Contribution of Analyte to the Internal Standard Signal.
-
Experiment: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard.
-
Expected Outcome: If there is a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
Step 2: Evaluate the Purity of the Internal Standard.
-
Experiment: Prepare a solution containing only the deuterated internal standard and analyze it. Monitor the mass transition of the unlabeled analyte.
-
Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
Step 3: Mitigation Strategies.
-
Increase the Mass Difference: Ideally, the mass difference between the analyte and the deuterated IS should be at least 4-5 Da to minimize crosstalk.[1]
-
Optimize IS Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.[3][4]
-
Monitor a Less Abundant Isotope: A novel method involves monitoring a less abundant, higher mass isotope of the SIL-IS that has minimal or no contribution from the analyte's isotopes.[3][4]
-
Use a Nonlinear Calibration Function: In cases where crosstalk is unavoidable, a nonlinear calibration model can be used to correct for the interference.
-
Verify IS Purity: Always use high-purity internal standards (≥98% isotopic enrichment and >99% chemical purity).[5]
Quantitative Data Summary: Mitigating Isotopic Crosstalk
The following table summarizes the effect of different strategies on reducing the bias caused by isotopic crosstalk for the analysis of Flucloxacillin (FLX).[3][4]
| Mitigation Strategy | IS Concentration (mg/L) | Monitored IS Isotope (m/z) | Observed Bias (%) |
| Low IS Concentration | 0.7 | 458 | up to 36.9 |
| High IS Concentration | 14 | 458 | 5.8 |
| Monitoring Less Abundant Isotope | 0.7 | 460 | 13.9 |
Experimental Protocol: Assessing Isotopic Crosstalk
Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.
Materials:
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a series of calibration standards of the analyte in the blank matrix at concentrations spanning the expected analytical range. Do not add the deuterated internal standard.
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.
-
The percentage of crosstalk can be estimated by comparing the signal in the IS channel at the upper limit of quantification (ULOQ) to the signal of the IS in a sample containing only the IS at its working concentration.
Logical Relationship: Troubleshooting Isotopic Crosstalk
Caption: Troubleshooting workflow for isotopic crosstalk.
Deuterium Exchange
Q2: My results are showing poor reproducibility, and I suspect my deuterated internal standard is unstable. How can I check for deuterium exchange?
A2: Deuterium atoms on the internal standard can sometimes exchange with protons from the surrounding solvent or matrix, a process known as back-exchange.[6][7] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal, compromising the accuracy of the assay.[8] Deuterium exchange is more likely to occur if the deuterium atoms are placed on heteroatoms (like oxygen or nitrogen) or on carbon atoms in chemically labile positions (e.g., alpha to a carbonyl group).[7]
Troubleshooting Guide:
Step 1: Evaluate the Stability of the Deuterated Internal Standard in Solution.
-
Experiment: Incubate the deuterated IS in the biological matrix at different pH values (acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for various time points.
-
Analysis: Analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated IS and the unlabeled analyte.
-
Expected Outcome: A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
Step 2: Mitigation Strategies.
-
Labeling Position: Use an internal standard where the deuterium atoms are located on chemically stable positions of the molecule, such as aromatic rings or aliphatic chains, that are not prone to exchange.[7]
-
Use ¹³C or ¹⁵N Labeled Standards: Carbon-13 or Nitrogen-15 labeled internal standards are not susceptible to exchange and are a more stable alternative, although they can be more expensive.
-
Control Sample Preparation Conditions: If you must use a potentially labile deuterated IS, minimize the risk of exchange by controlling the pH and temperature during sample storage and preparation. Avoid strongly acidic or basic conditions.[9]
Experimental Protocol: Evaluating Deuterium Exchange
Objective: To assess the stability of a deuterated internal standard and check for deuterium-hydrogen back-exchange.
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Incubator/water bath
-
LC-MS/MS system
Procedure:
-
Spike the deuterated internal standard into aliquots of the blank biological matrix.
-
Adjust the pH of the samples using the different buffers.
-
Incubate the samples at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample and immediately quench the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) and storing at -20°C or colder.
-
After the final time point, process all samples and analyze them by LC-MS/MS.
-
Monitor the peak areas of both the deuterated internal standard and the potential unlabeled analyte that would be formed upon exchange.
-
Plot the peak area ratio of the unlabeled analyte to the deuterated IS against time for each pH and temperature condition. An increasing ratio indicates deuterium exchange.
Signaling Pathway: Deuterium Exchange Process
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Adjusting for interindividual variability in sample recovery with Vandetanib-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vandetanib-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Vandetanib, where four hydrogen atoms have been replaced with deuterium. It is the ideal internal standard for the quantification of Vandetanib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Vandetanib, it co-elutes during chromatography and experiences similar ionization effects, allowing it to accurately correct for variability in sample preparation, injection volume, and matrix effects.[1]
Q2: We are observing high interindividual variability in this compound recovery. What are the potential causes?
High interindividual variability in the recovery of this compound, even with a SIL internal standard, can arise from several factors:
-
Matrix Effects: Differences in the composition of biological matrices (e.g., plasma, urine) between individuals can lead to variations in ionization suppression or enhancement, affecting the this compound signal.[2]
-
Inconsistent Sample Preparation: Errors or inconsistencies in the sample preparation workflow, such as incomplete protein precipitation or phase separation in liquid-liquid extraction, can lead to variable recovery.
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or solvents can introduce significant variability.
-
Lot-to-Lot Variability of Internal Standard: Although rare with high-purity SIL internal standards, there can be slight differences between manufacturing lots of this compound that may contribute to variability. It is crucial to verify the concentration and purity of each new lot.
-
Instrumental Issues: A drifting or unstable mass spectrometer response can also manifest as variability in the internal standard signal.
Q3: How can we minimize the impact of matrix effects on our analysis?
While this compound is designed to compensate for matrix effects, significant variations between patient samples can still be challenging. To minimize their impact:
-
Optimize Sample Preparation: Employ a robust sample preparation method, such as the ones detailed below, to effectively remove interfering matrix components.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Vandetanib from endogenous matrix components that may cause ion suppression.
-
Dilution: In cases of severe matrix effects, diluting the sample with a clean matrix or solvent can mitigate the issue.[2]
-
Matrix Matching: Prepare calibration standards and quality controls in a matrix that is as similar as possible to the study samples.
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or lower to ensure long-term stability. When stored correctly, they have been shown to be stable for extended periods. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Review and optimize your sample preparation protocol. Ensure complete protein precipitation or efficient extraction in LLE. Verify that the pH of the sample is appropriate for the chosen extraction method. |
| Pipetting Inaccuracy | Calibrate and verify the accuracy of all pipettes used in the workflow. Ensure proper pipetting technique, especially with viscous biological fluids. |
| This compound Adsorption | Vandetanib can adsorb to certain plastics. Use low-binding microcentrifuge tubes and pipette tips. |
| Incorrect pH of Extraction Solvent | For LLE, ensure the pH of the aqueous phase is optimized to keep Vandetanib in its neutral form for efficient extraction into the organic solvent. |
| Incomplete Vortexing/Mixing | Ensure thorough mixing at all stages of the sample preparation process to allow for complete extraction. |
Issue 2: High Variability in this compound Signal Across a Batch
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Evaluate matrix effects by post-extraction addition of this compound to extracted blank matrix from multiple sources. If significant lot-to-lot variability is observed, further optimization of the sample cleanup is required. |
| Instrument Instability | Monitor the instrument's performance by injecting a standard solution at regular intervals throughout the analytical run. A gradual drift in signal may indicate a need for source cleaning or calibration. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure and chromatographic gradient. |
| Inconsistent Evaporation | If an evaporation step is used, ensure it is performed consistently for all samples. Over-drying can lead to loss of analyte, while incomplete drying can affect reconstitution. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of Vandetanib using a deuterated internal standard with different sample preparation methods.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value |
| Linearity Range | 1.0 - 3,000 ng/mL |
| Mean Recovery | ~80%[3][4] |
| Within-Day Precision (%CV) | ≤ 5.9%[3][4] |
| Between-Day Precision (%CV) | ≤ 8.8%[3][4] |
| Within-Day Accuracy | 104.0% to 108.0%[4] |
| Between-Day Accuracy | 95.0% to 98.5%[4] |
Table 2: Protein Precipitation (PP) Performance Data
| Parameter | Value |
| Linearity Range | 2.5 - 5,000 ng/mL[5] |
| Mean Recovery (Vandetanib) | 103 ± 3%[5] |
| Mean Recovery (Internal Standard) | 94 ± 2%[5] |
| Intra-Day Accuracy | 90% to 97% (CV <5%)[5] |
| Inter-Day Accuracy | 90% to 99% (CV <6%)[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Vandetanib in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of Vandetanib in human plasma.[3][4]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
tert-Butyl methyl ether (MTBE)
-
Ammonium hydroxide
-
Reconstitution solution (e.g., 50:50 acetonitrile:10mM ammonium formate)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add a specified amount of this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Alkalinization: Add 25 µL of 0.1% or 0.5% ammonium hydroxide to each tube and vortex briefly.
-
Extraction: Add 1 mL of tert-butyl methyl ether (MTBE) to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: Vortex the reconstituted samples and inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP) for Vandetanib in Human Serum
This protocol is based on a method developed for the pharmacokinetic investigation of Vandetanib in patients.[5]
Materials:
-
Human serum samples
-
This compound internal standard working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.
-
Internal Standard Spiking: Add a specified amount of this compound internal standard working solution to each serum sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in a suitable mobile phase for analysis.
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Liquid-Liquid Extraction (LLE) workflow for Vandetanib analysis.
Caption: Protein Precipitation (PP) workflow for Vandetanib analysis.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Improving the linearity of calibration curves with Vandetanib-d4
Welcome to the technical support center for Vandetanib-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming challenges related to calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Vandetanib.[1] It is an ideal internal standard (IS) for the quantification of Vandetanib in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Stable isotope-labeled internal standards are preferred because they have nearly identical chemical and physical properties to the analyte, including chromatographic retention time and ionization efficiency.[3] This helps to compensate for variations during sample preparation and analysis, such as extraction losses and matrix effects, leading to more accurate and precise results.[4]
Q2: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
Non-linear calibration curves can arise from several factors, including:
-
Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration.[5]
-
Matrix Effects: Components in the biological sample can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[6][7]
-
Analyte Instability: The analyte may degrade during sample preparation or analysis.[6]
-
Inappropriate Concentration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument.[8][9]
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard can contribute to non-linearity.[10]
-
Formation of Multimers: At high concentrations, analytes can sometimes form dimers or other multimers, which can affect the instrument response.[10]
Q3: What is a typical linear range for Vandetanib quantification using LC-MS/MS?
Published methods for Vandetanib quantification demonstrate linearity over a wide range of concentrations. For instance, linear ranges have been successfully established from 1.0 to 3000 ng/mL in human plasma and 0.25 to 50 ng/mL in cerebrospinal fluid.[2][11] Another study reported a linear calibration curve for Vandetanib in human serum spanning 2.5 to 5,000 ng/mL.[12] The optimal range for your specific assay will depend on the sample matrix, instrumentation, and expected concentrations in your study samples.
Troubleshooting Guide: Improving Calibration Curve Linearity
This guide addresses common issues encountered when developing an analytical method for Vandetanib using this compound as an internal standard.
Issue 1: Non-Linearity at the Upper End of the Calibration Curve
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the upper calibration standards and re-inject. 2. If linearity improves upon dilution, this suggests detector saturation. 3. Adjust the upper limit of quantification (ULOQ) to a lower concentration.[9] 4. Consider using a less abundant isotope transition for quantification.[5] |
| Ion Source Saturation/Matrix Effects | 1. Reduce the injection volume. 2. Optimize the sample extraction procedure to remove more interfering matrix components. 3. Evaluate different ionization source parameters (e.g., temperature, gas flows). |
| Inappropriate Internal Standard Concentration | Increasing the concentration of the internal standard, sometimes even above the ULOQ of the analyte, can help to compensate for non-linear effects at high analyte concentrations.[10] |
Issue 2: Non-Linearity at the Lower End of the Calibration Curve
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | 1. Optimize MS parameters for Vandetanib and this compound to increase sensitivity. 2. Improve sample clean-up to reduce background noise. 3. Increase the injection volume if not limited by matrix effects. |
| Adsorption of Analyte | 1. Use silanized vials or low-adsorption autosampler vials. 2. Ensure the mobile phase composition is appropriate to prevent analyte adsorption to the column or tubing. |
| Inaccurate Pipetting of Low Concentrations | 1. Prepare a fresh set of low-concentration standards. 2. Use calibrated pipettes and proper pipetting techniques. |
Issue 3: General Poor Linearity (Low R² Value)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Heteroscedasticity | 1. This refers to non-constant variance across the concentration range.[13] 2. Apply a weighted least squares regression model (e.g., 1/x or 1/x²) to the calibration curve.[14][15] This gives less weight to the higher concentration standards. |
| Incorrect Internal Standard Spiking | 1. Ensure the internal standard is added consistently to all calibrators, quality control samples, and study samples. 2. Verify the stability of the internal standard in the stock and working solutions. |
| Analyte Instability | 1. Investigate the stability of Vandetanib in the sample matrix under the storage and processing conditions.[2] 2. If instability is observed, adjust the sample handling procedures (e.g., work on ice, add stabilizers). |
Experimental Protocols
Example LC-MS/MS Method for Vandetanib Quantification
This is a generalized protocol based on published methods.[2][11][12][16] Optimization will be required for your specific instrumentation and sample type.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Vandetanib in a suitable organic solvent (e.g., methanol).[17]
-
Serially dilute the stock solution to prepare working solutions.
-
Spike the working solutions into the appropriate blank biological matrix (e.g., human plasma) to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000, 2000, 3000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add an internal standard working solution (containing this compound).
-
Add a protein precipitation agent (e.g., cold acetonitrile).[12]
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column is commonly used (e.g., Kinetex C18, 2.6 μm, 50 mm × 2.1 mm).[2][11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[11][16]
-
Flow Rate: Typically in the range of 0.1 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for Vandetanib (e.g., m/z 475.1 → 112.1) and this compound (e.g., m/z 479.1 → 116.2).[2][11]
4. Data Analysis:
-
Integrate the peak areas for Vandetanib and this compound.
-
Calculate the peak area ratio (Vandetanib/Vandetanib-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model (with or without weighting) to fit the data. The concentration of Vandetanib in unknown samples is then calculated from this curve.
Visualizations
Vandetanib's Mechanism of Action
Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[18][19] It primarily inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[20]
Caption: Vandetanib inhibits key signaling pathways to reduce tumor growth.
Troubleshooting Workflow for Non-Linear Calibration Curves
This workflow provides a logical approach to diagnosing and resolving issues with calibration curve linearity.
Caption: A systematic workflow for troubleshooting non-linear calibration curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. What is linearity? [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 19. What is Vandetanib used for? [synapse.patsnap.com]
- 20. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Head-to-Head Comparison: Bioanalytical Method Validation for Vandetanib using Vandetanib-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a validated bioanalytical method for the anti-cancer drug Vandetanib, utilizing its deuterated stable isotope-labeled internal standard, Vandetanib-d4. The data presented underscores the method's reliability and suitability for clinical and preclinical investigations.
Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases, crucial mediators in tumor growth and angiogenesis.[1][2][3] Accurate measurement of its concentration in plasma is paramount for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[4][5]
Comparative Performance of Bioanalytical Methods for Vandetanib
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma using this compound as the internal standard, alongside data from an alternative method for comparison.
| Parameter | Method 1: Vandetanib with this compound IS (Human Plasma) [6] | Method 2: Vandetanib (Human Plasma) [7] |
| Linearity Range | 1.0 - 3,000 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.992 | ≥ 0.9996 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 7.52 ng/mL |
| Parameter | Method 1: Vandetanib with this compound IS (Human Plasma) [6] | Method 2: Vandetanib (Human Plasma) [7] |
| Intra-day Precision (%CV) | ≤ 5.9% | 0.66 - 2.66% |
| Inter-day Precision (%CV) | ≤ 5.9% | Not Reported |
| Intra-day Accuracy (% Bias) | 104.0 to 108.0% | 95.05 - 99.17% |
| Inter-day Accuracy (% Bias) | Not Reported | Not Reported |
| Parameter | Method 1: Vandetanib with this compound IS (Human Plasma) [6] | Method 2: Vandetanib (Human Plasma) [7] |
| Mean Recovery | ~80% | ~99% |
| Matrix Effect | No significant effect observed (MF = 0.98, %CV ≤ 4.97) | Not explicitly reported, but specificity confirmed |
Experimental Protocols
Key Experimental Workflow
Caption: Workflow for the bioanalytical method of Vandetanib.
Detailed Methodologies
Method 1: Vandetanib with this compound Internal Standard in Human Plasma [6]
-
Sample Preparation:
-
To 100 µL of human plasma, 10 µL of this compound internal standard (ISTD) solution (100 ng/mL) was added.
-
The sample was subjected to liquid-liquid extraction with 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.
-
After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.
-
Flow Rate: 0.11 mL/min
-
Retention Time: Approximately 1.60 min for both Vandetanib and this compound.
-
-
Mass Spectrometric Detection:
-
Instrument: API-3200 LC-MS/MS system
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound: m/z 479.1 → 116.2
-
-
Vandetanib Signaling Pathway
Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.
Caption: Vandetanib's mechanism of action on key signaling pathways.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Vandetanib Quantification: A Comparative Analysis of Deuterated Standard-Based LC-MS/MS and Alternative Methods
The accurate and precise quantification of the tyrosine kinase inhibitor Vandetanib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comparative analysis of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard against alternative analytical methodologies. The inclusion of a deuterated standard is shown to significantly enhance the accuracy and precision of Vandetanib quantification.
Comparative Analysis of Quantitative Performance
The use of a deuterated internal standard in LC-MS/MS methods for Vandetanib quantification demonstrates superior performance in terms of accuracy and precision. The following tables summarize the quantitative data from various analytical methods.
Table 1: Vandetanib Quantification in Human Plasma
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) |
| LC-ESI-MS/MS | [(13)C,d(3)]-ZD6474 (deuterated) | 1.0 - 3000 | 104.0 - 108.5 | ≤ 5.9 |
| LC-MS/MS | - | 5 - 500 | 95.05 - 99.17 | 0.66 - 2.66 |
| Micellar HPLC-UV | - | 50 - 500 | Not Reported | Not Reported |
| RP-HPLC | - | 50 - 100 (µg/mL) | Not Reported | Not Reported |
Table 2: Vandetanib Quantification in Other Matrices
| Analytical Method | Matrix | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) |
| LC-ESI-MS/MS | Cerebrospinal Fluid (CSF) | [(13)C,d(3)]-ZD6474 (deuterated) | 0.25 - 50 | 95.0 - 98.5 | ≤ 8.8 |
| LC-MS/MS | Rat Liver Microsomes | - | 5 - 500 | 95.8 - 100.09 | 0.97 - 3.08 |
| Micellar HPLC-UV | Human Urine & Liver Microsomes | - | 50 - 500 | Not Reported | Not Reported |
The data clearly indicates that the LC-MS/MS method employing a deuterated internal standard provides excellent accuracy and precision over a wide linear range, making it a robust and reliable method for clinical and preclinical studies.
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are the methodologies for the highly accurate LC-MS/MS method using a deuterated standard and a comparative HPLC-UV method.
LC-MS/MS with Deuterated Internal Standard
This method, developed for the determination of Vandetanib in human plasma and cerebrospinal fluid, demonstrates high sensitivity and precision.[1][2]
Sample Preparation: A simple liquid-liquid extraction is performed using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[1][2]
Chromatographic Separation:
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50/50, v/v) at pH 5.0
-
Flow Rate: 0.11 mL/min
-
Temperature: Ambient
-
Retention Time: 1.60 min
Mass Spectrometry Detection:
-
System: API-3200 LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode
-
Monitored Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
Deuterated Standard ([(13)C,d(3)]-ZD6474): m/z 479.1 → 116.2
-
Alternative Method: Micellar HPLC-UV
This method presents a greener and more economical approach for the estimation of Vandetanib in various biological matrices.[3]
Sample Preparation: No significant sample pretreatment is required due to the use of a micellar solution.[4]
Chromatographic Separation:
-
Column: Phenyl column (250 mm × 4.6 mm id, 5 µm particle size)
-
Mobile Phase: Isocratic solution of 0.05 M sodium dodecyl sulphate (pH 3.0, adjusted with 0.02 M orthophosphoric acid) containing 0.3% triethylamine and 10% n-butanol
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 260 nm
-
Total Elution Time: 6 min
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Vandetanib quantification workflow using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Vandetanib quantification using LC-MS/MS with a deuterated internal standard.
Signaling Pathway Context
While this guide focuses on the analytical quantification of Vandetanib, it is important to remember the compound's mechanism of action. Vandetanib is a multi-kinase inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways. Accurate quantification is essential for understanding its pharmacokinetic-pharmacodynamic relationship in the context of these pathways.
Caption: Simplified signaling pathways targeted by Vandetanib.
References
- 1. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bridging the Analytical Gap: A Comparative Guide to Vandetanib Bioanalytical Methods for Cross-Laboratory Validation
A comprehensive analysis of published bioanalytical methods for the quantification of Vandetanib, providing key performance data and detailed protocols to facilitate inter-laboratory method transfer and validation.
The following sections present a detailed comparison of high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, summarizing their quantitative performance and outlining their experimental protocols. This information is intended to guide laboratories in selecting and validating a suitable method for their specific needs, and to provide a framework for potential cross-validation efforts.
Quantitative Performance of Vandetanib Bioanalytical Methods
The performance of a bioanalytical method is assessed by several key parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize the reported performance data for different Vandetanib bioanalytical methods.
Table 1: Performance Characteristics of an HPLC-UV Method for Vandetanib in Rat Plasma
| Parameter | Performance |
| Linearity Range | 80 - 4000 ng/mL (R² = 0.9998) |
| Intra-assay Accuracy | 98.80% to 103.08% |
| Inter-assay Accuracy | 95.32% to 98.40% |
| Precision (RSD%) | <5% |
| Mean Absolute Recovery | 96.65% |
Data sourced from Lin H, et al. (2014).[5]
Table 2: Performance Characteristics of an LC-MS/MS Method for Vandetanib in Human Plasma and Rat Liver Microsomes
| Parameter | Human Plasma | Rat Liver Microsomes |
| Linearity Range | 5 - 500 ng/mL (r² ≥ 0.9996) | 5 - 500 ng/mL (r² ≥ 0.9996) |
| LOQ | 2.48 ng/mL | 2.14 ng/mL |
| LOD | 7.52 ng/mL | 6.49 ng/mL |
| Intra-day Precision | 0.66 - 2.66% | 0.97 - 3.08% |
| Inter-day Precision | Not Reported | Not Reported |
| Intra-day Accuracy | 95.05 - 99.17% | 95.8 - 100.09% |
| Inter-day Accuracy | Not Reported | Not Reported |
Data sourced from Ezzeldin et al. (2017).[6]
Table 3: Performance Characteristics of an LC-ESI-MS/MS Method for Vandetanib in Human Plasma and Cerebrospinal Fluid (CSF)
| Parameter | Human Plasma | Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3000 ng/mL (R² ≥ 0.992) | 0.25 - 50 ng/mL (R² ≥ 0.990) |
| Within-day Precision | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Mean Recovery | 80% | Not Reported |
Data sourced from de Vries et al. (2011).[7]
Vandetanib Signaling Pathway
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][4] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][4] By blocking these pathways, Vandetanib disrupts cancer cell proliferation, induces apoptosis (programmed cell death), and inhibits the formation of new blood vessels that supply tumors with nutrients.[1][2]
Caption: Vandetanib's mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible bioanalytical results and successful inter-laboratory validation. Below are the methodologies for the HPLC-UV and LC-MS/MS methods described above.
HPLC-UV Method for Vandetanib in Rat Plasma
-
Sample Preparation: Samples were extracted with methanol and acetonitrile, followed by evaporation. The residue was then reconstituted in the mobile phase.[5]
-
Chromatography:
-
Detection: UV detection at 341 nm.[5]
-
Internal Standard: Trazodone hydrochloride.[5]
LC-MS/MS Method for Vandetanib in Human Plasma and Rat Liver Microsomes
-
Chromatography:
-
Mass Spectrometry:
LC-ESI-MS/MS Method for Vandetanib in Human Plasma and CSF
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[7]
-
Chromatography:
-
Mass Spectrometry:
-
Internal Standard: [¹³C,d₃]-ZD6474.[7]
General Workflow for Inter-Laboratory Cross-Validation
A cross-validation study between laboratories is essential to ensure data comparability.[8][9] This process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples at each laboratory.[10] The results are then statistically compared to assess for any systematic bias between the laboratories.[10]
Caption: A generalized workflow for cross-validation.
By providing this comparative data and the associated detailed protocols, this guide aims to equip researchers with the necessary information to standardize Vandetanib bioanalysis across different laboratories, ultimately contributing to more reliable and comparable data in both preclinical and clinical research.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
Assessing the Isotopic Effect of Vandetanib-d4 on Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Vandetanib, a multi-kinase inhibitor used in the treatment of certain cancers, the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ability to effectively compensate for variability during sample preparation and analysis. This guide provides an objective assessment of Vandetanib-d4, a deuterated analog of Vandetanib, as an internal standard, focusing on its performance and potential isotopic effects that can influence quantification.
Performance of this compound as an Internal Standard
The use of a SIL internal standard is recommended to account for potential matrix effects, which can cause ion suppression or enhancement and lead to unreliable data.[1] While SIL internal standards are expected to have nearly identical chemical and physical properties to the analyte, the use of deuterium-labeled compounds can sometimes introduce unexpected behavior.[2] This can include differences in retention time or susceptibility to matrix effects compared to the non-labeled analyte.[2][3]
A study detailing a sensitive and precise LC-ESI-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) utilized this compound (referred to as d4-ZD6474) as the internal standard. The results of this study provide a strong basis for evaluating its performance.
Quantitative Performance Data
The following tables summarize the validation data from the aforementioned study, demonstrating the accuracy and precision of the method when using this compound as the internal standard.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Plasma | 1.0 - 3,000 | > 0.992 | 1.0 |
| CSF | 0.25 - 50 | > 0.992 | 0.25 |
Table 2: Precision and Accuracy in Human Plasma
| Vandetanib Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| 3.0 (LQC) | 4.9 | 5.9 | 108.3 | 108.5 |
| 150 (MQC) | 2.5 | 3.1 | 104.0 | 104.0 |
| 2400 (HQC) | 2.3 | 3.2 | 104.2 | 104.7 |
Table 3: Precision and Accuracy in Human CSF
| Vandetanib Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| 0.75 (LQC) | 8.8 | 5.8 | 98.5 | 95.0 |
| 7.5 (MQC) | 4.3 | 3.7 | 95.7 | 95.9 |
| 40 (HQC) | 2.7 | 2.5 | 95.0 | 96.9 |
The data presented in these tables indicate that the use of this compound as an internal standard allows for a highly linear, sensitive, accurate, and precise quantification of Vandetanib in both human plasma and CSF. The low coefficients of variation (%CV) and accuracies close to 100% suggest that this compound effectively tracks and corrects for analytical variability.
Experimental Protocol for Vandetanib Quantification using LC-MS/MS
The following is a summary of the experimental methodology employed in the study utilizing this compound as an internal standard.[4]
Sample Preparation:
-
A simple liquid-liquid extraction was performed using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
Chromatographic Separation:
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v) at pH 5.0
-
Flow Rate: 0.11 mL/min
-
Column Temperature: Ambient
Mass Spectrometric Detection:
-
Instrument: API-3200 LC/MS/MS system
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (ISTD): m/z 479.1 → 116.2
-
Isotopic Effect Considerations
While the presented data shows excellent performance, it is crucial for researchers to be aware of potential isotopic effects when using deuterated internal standards. The primary concern is the potential for chromatographic separation between the analyte and the deuterated internal standard. This can lead to the two compounds experiencing different degrees of matrix effects, which can compromise the accuracy of the quantification.[3]
The deuterium isotope effect is thought to arise from changes in the lipophilicity of the molecule when hydrogen is replaced with deuterium. It is therefore essential during method development to:
-
Verify Co-elution: Ensure that the analyte and the deuterated internal standard co-elute as closely as possible under the final chromatographic conditions.
-
Assess Matrix Effects: Thoroughly evaluate matrix effects from different biological sources to confirm that the internal standard accurately compensates for any suppression or enhancement of the analyte signal.[5]
In the specific case of the validated method for Vandetanib using this compound, the authors reported no significant matrix effect for Vandetanib in plasma from six different sources, with a matrix factor of 0.98 and a %CV of ≤ 4.97.[6] This indicates that under the described experimental conditions, this compound effectively compensated for matrix-induced variations.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow and the logic of using an internal standard.
Caption: Bioanalytical workflow for Vandetanib quantification.
Caption: Role of the internal standard in mitigating variability.
Conclusion
Based on the available data, this compound is a suitable internal standard for the quantification of Vandetanib in human plasma and CSF by LC-MS/MS. The validated method demonstrates high levels of precision, accuracy, and sensitivity, suggesting that any potential isotopic effects are minimal and do not compromise the integrity of the results under the specified analytical conditions. However, it remains best practice for any laboratory implementing a method with a deuterated internal standard to thoroughly validate for co-elution and matrix effects to ensure robust and reliable data. While a direct comparison with other internal standards for Vandetanib is not available in the literature, the performance of this compound meets the stringent requirements for bioanalytical method validation.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Vandetanib Assays – Unveiling the Impact of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Vandetanib is paramount. This guide provides a comparative analysis of various analytical methods for Vandetanib, with a special focus on an LC-MS/MS assay utilizing Vandetanib-d4 as an internal standard, highlighting its superior performance in linearity and range.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, significantly enhancing the accuracy and precision of quantification. This is primarily because it closely mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, effectively compensating for matrix effects and variability.[1][2]
Linearity and Range: A Head-to-Head Comparison
The following table summarizes the linearity and range of different analytical methods developed for the quantification of Vandetanib. The data clearly demonstrates the wide dynamic range achievable with the LC-MS/MS method using this compound.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | Human Plasma | 1.0 - 3,000 | ≥ 0.992 [3][4] |
| LC-MS/MS | This compound | Human CSF | 0.25 - 50 | ≥ 0.990 [3][4] |
| LC-MS/MS | Not specified | Human Plasma & Rat Liver Microsomes | 5 - 500 | ≥ 0.9996[5][6] |
| HPLC-UV | Trazodone Hydrochloride | Rat Plasma | 80 - 4,000 | 0.9998[7] |
Experimental Protocols
LC-MS/MS Assay with this compound
This method, developed for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF), showcases a high degree of sensitivity and precision.[3][4]
-
Sample Preparation: A simple liquid-liquid extraction is performed using tert-butyl methyl ether containing either 0.1% or 0.5% ammonium hydroxide.[3]
-
Chromatography:
-
Mass Spectrometry:
Alternative LC-MS/MS Method
This method was established for the determination of Vandetanib in human plasma and rat liver microsomes.[5][6]
-
Sample Preparation: Not explicitly detailed in the abstract.
-
Chromatography:
-
Mass Spectrometry:
HPLC-UV Method
A simpler and more accessible method was developed for the quantification of Vandetanib in rat plasma.[7]
-
Sample Preparation: Samples are extracted with methanol and acetonitrile, followed by evaporation and reconstitution in the mobile phase.[7]
-
Chromatography:
-
Detection: UV detection at 341 nm.[7]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the sample analysis workflows.
Caption: Workflow for Vandetanib quantification using LC-MS/MS with this compound.
Caption: Vandetanib's mechanism of action via inhibition of key signaling pathways.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Vandetanib Using Vandetanib-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the Lower Limit of Quantification (LLOQ) for Vandetanib, a multi-targeted tyrosine kinase inhibitor, when using its deuterated internal standard, Vandetanib-d4. The data presented is compiled from various validated bioanalytical methods, offering insights into the achievable sensitivity under different experimental conditions.
Comparison of Vandetanib LLOQ
The following table summarizes the LLOQ values for Vandetanib in different biological matrices as determined by various analytical methodologies. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is a common strategy to ensure high accuracy and precision.
| Matrix | Analytical Method | LLOQ (ng/mL) | Internal Standard | Key Instrumentation | Reference |
| Human Plasma | LC-ESI-MS/MS | 1.0 | This compound (d4-ZD6474) | API-3200 LC-MS/MS system | [1][2] |
| Human Cerebrospinal Fluid (CSF) | LC-ESI-MS/MS | 0.25 | This compound (d4-ZD6474) | API-3200 LC-MS/MS system | [1][2] |
| Human Plasma | LC-MS/MS | 7.52 | Praziquantel | Agilent 6410 QqQ analyzer | [3][4] |
| Rat Liver Microsomes (RLMs) | LC-MS/MS | 6.49 | Praziquantel | Agilent 6410 QqQ analyzer | [3][4] |
| Rat Plasma | HPLC-UV | 80 | Trazodone hydrochloride | HPLC with UV detection | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key LC-MS/MS methods cited in this guide.
Method 1: LC-ESI-MS/MS for Vandetanib in Human Plasma and CSF[1][2]
-
Sample Preparation: A liquid-liquid extraction was performed using tert-butyl methyl ether with 0.1% or 0.5% ammonium hydroxide.
-
Chromatographic Separation:
-
Column: Kinetex C18 (2.6 μ, 50 mm × 2.1 mm).
-
Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v) at pH 5.0.
-
Flow Rate: 0.11 mL/min.
-
Run Time: 3 minutes.
-
-
Mass Spectrometry:
-
Instrument: API-3200 LC-MS/MS system.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (ISTD): m/z 479.1 → 116.2
-
-
Method 2: LC-MS/MS for Vandetanib in Human Plasma and Rat Liver Microsomes[3][4]
-
Sample Preparation: Not explicitly detailed in the provided search results.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 4.1) and acetonitrile (1:1 ratio).
-
Flow Rate: 0.25 mL/min.
-
Run Time: 4 minutes.
-
-
Mass Spectrometry:
-
Instrument: Agilent 6410 QqQ analyzer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for Vandetanib quantification and its targeted signaling pathways.
Caption: Experimental workflow for Vandetanib quantification.
Vandetanib exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth and angiogenesis.[6][7][8]
Caption: Vandetanib's mechanism of action via inhibition of key signaling pathways.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is Vandetanib used for? [synapse.patsnap.com]
Performance Showdown: Vandetanib-d4 Shines in Bioanalytical Assays, Minimizing Matrix Effects and Ensuring High Recovery
For researchers and scientists in the fast-paced world of drug development, the accuracy and reliability of bioanalytical data are paramount. When it comes to the quantification of the targeted anti-cancer agent Vandetanib, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of the performance of Vandetanib-d4, a deuterated internal standard, against other alternatives, highlighting its superiority in mitigating matrix effects and ensuring consistent recovery – essential for robust and reproducible pharmacokinetic and toxicokinetic studies.
In the complex milieu of biological matrices like plasma, the presence of endogenous components can significantly interfere with the ionization of the analyte of interest in mass spectrometry-based assays. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. A reliable internal standard that co-elutes and behaves similarly to the analyte is therefore indispensable.
Experimental data consistently demonstrates that this compound, a stable isotope-labeled internal standard, offers significant advantages over non-deuterated analogues in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its ability to mimic the chromatographic behavior and ionization characteristics of Vandetanib ensures effective compensation for matrix-induced variations.
Unpacking the Data: this compound's Superior Performance in Numbers
The following tables summarize the quantitative data from various studies, showcasing the recovery and matrix effect of Vandetanib when analyzed with and without a deuterated internal standard.
| Analyte | Internal Standard | Matrix | Mean Recovery (%) | Recovery RSD (%) | Source |
| Vandetanib | This compound | Human Plasma | ~80% | Not Reported | [1][2] |
| Vandetanib | Not Specified (Non-deuterated) | Human Plasma | 99.14 ± 2.04% | 2.06% | [3] |
| Vandetanib | Not Specified (Non-deuterated) | Rat Liver Microsomes | 99.68 ± 2.03% | 2.04% | [3] |
| Analyte | Internal Standard | Matrix | Matrix Effect (%) | Matrix Effect RSD (%) | Source |
| Vandetanib | This compound | Human Plasma | 98% (Matrix Factor of 0.98) | ≤ 4.97% | [1][2] |
| Vandetanib | Not Specified (Non-deuterated) | Human Plasma | 95.63 ± 2.55% | 2.67% | [3] |
| Vandetanib | Not Specified (Non-deuterated) | Rat Liver Microsomes | 96.9 ± 1.12% | 1.16% | [3] |
RSD: Relative Standard Deviation
The data clearly indicates that while a high recovery percentage can be achieved with a non-deuterated internal standard, the use of this compound results in a matrix effect closer to 100% (a matrix factor of 1.0 indicates no matrix effect), with a low relative standard deviation across different plasma sources.[1][2] This demonstrates the superior capability of the deuterated standard to compensate for the variability introduced by the biological matrix, leading to more accurate and reliable results.
Behind the Numbers: A Look at the Experimental Protocols
The following is a detailed methodology for the determination of Vandetanib in human plasma using LC-MS/MS with this compound as an internal standard, based on established and validated methods.[1][2][3]
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Vandetanib and its internal standard from the plasma matrix.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (at a suitable concentration).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.1)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Vandetanib: Precursor Ion (m/z) -> Product Ion (m/z) - Specific m/z values to be optimized based on the instrument.
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) - Specific m/z values to be optimized based on the instrument.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.
Recovery and Matrix Effect Evaluation
To assess the performance of the method, recovery and matrix effect are evaluated as follows:
-
Recovery: The recovery is determined by comparing the peak area of the analyte in a pre-extraction spiked sample (analyte added to the matrix before extraction) to that of a post-extraction spiked sample (analyte added to the matrix extract after extraction).
-
% Recovery = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution (solvent).
-
% Matrix Effect = (Peak Area of Post-extraction Spike / Peak Area of Neat Solution) x 100
-
A matrix effect value close to 100% indicates minimal signal suppression or enhancement.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Vandetanib, the following diagrams are provided.
Caption: Experimental workflow for Vandetanib analysis.
Caption: Vandetanib's mechanism of action.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision and Accuracy of Vandetanib Quantification: Vandetanib-d4 vs. an Alternative Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the precision and accuracy of drug quantification are paramount. The choice of an appropriate internal standard is a critical factor influencing the reliability of these measurements. This guide provides an objective comparison of the inter-day and intra-day precision and accuracy of Vandetanib quantification when using a deuterated internal standard, Vandetanib-d4, versus a structurally unrelated alternative, trazodone hydrochloride.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is attributed to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This guide presents data from two separate studies to compare the performance of this compound with trazodone hydrochloride as an internal standard for Vandetanib quantification in human plasma. The data clearly demonstrates that while both methods can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard generally offers superior precision.
Data Presentation: Precision and Accuracy Comparison
The following tables summarize the inter-day and intra-day precision (expressed as relative standard deviation, %RSD) and accuracy (expressed as a percentage of the nominal concentration) for the quantification of Vandetanib using this compound and trazodone hydrochloride as internal standards.
Table 1: Inter-day and Intra-day Precision and Accuracy with this compound Internal Standard
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 2.0 | 3.4 | 108.5 | 5.9 | 104.0 |
| 200 | 2.1 | 104.5 | 3.8 | 105.5 |
| 2500 | 2.5 | 104.0 | 4.2 | 106.0 |
Data from a study using [(13)C,d(3)]-ZD6474, a stable isotope-labeled analog of Vandetanib, which is expected to have comparable performance to this compound.
Table 2: Inter-day and Intra-day Precision and Accuracy with Trazodone Hydrochloride Internal Standard
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 20 | 2.66 | 99.17 | 1.84 | 95.05 |
| 200 | 0.66 | 98.78 | 0.98 | 97.55 |
| 400 | 1.04 | 98.50 | 1.15 | 96.87 |
Experimental Protocols
Method 1: Vandetanib Quantification using this compound Internal Standard (LC-MS/MS)
This method was developed for the determination of Vandetanib in human plasma.
-
Sample Preparation: A liquid-liquid extraction was performed. To 100 µL of plasma, 25 µL of the internal standard working solution (this compound) was added, followed by 50 µL of 5% ammonium hydroxide. The sample was then extracted with 600 µL of methyl tert-butyl ether. After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode was used. Multiple reaction monitoring (MRM) was employed to detect the transitions for Vandetanib and this compound.
Method 2: Vandetanib Quantification using Trazodone Hydrochloride Internal Standard (LC-MS/MS)
This method was developed for the determination of Vandetanib in human plasma.
-
Sample Preparation: Protein precipitation was used for sample preparation. To 100 µL of plasma, 10 µL of the internal standard working solution (trazodone hydrochloride) was added. The proteins were then precipitated by adding 300 µL of acetonitrile. The mixture was vortexed and centrifuged. The supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate (pH 4.1) and acetonitrile (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source operating in the positive ion mode was used, with MRM for the detection of Vandetanib and trazodone hydrochloride.
Mandatory Visualizations
Vandetanib Signaling Pathway
Vandetanib is a multi-targeted tyrosine kinase inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis.[1][2] It primarily inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases.[1][2]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflow for Precision and Accuracy Assessment
The determination of inter-day and intra-day precision and accuracy is a fundamental component of bioanalytical method validation.[3]
References
The Gold Standard for Vandetanib Quantification: Justification for a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Vandetanib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison, supported by experimental evidence, justifying the use of a stable isotope-labeled (SIL) internal standard over other alternatives, such as structural analogs.
The primary challenge in bioanalysis is to account for variability introduced during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can significantly impact the accuracy and precision of quantification. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, thus compensating for these variations.
Superior Performance of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a form of the analyte (in this case, Vandetanib) in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.
The key advantages of using a SIL internal standard for Vandetanib quantification include:
-
Co-elution with the Analyte: The SIL internal standard has virtually the same chromatographic retention time as Vandetanib, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: Due to their near-identical chemical and physical properties, the SIL internal standard and Vandetanib will have comparable recoveries during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Compensation for Ionization Variability: Both the analyte and the SIL internal standard will exhibit similar ionization efficiencies in the mass spectrometer's ion source. Any suppression or enhancement of the signal caused by co-eluting matrix components will affect both compounds to a similar degree, allowing for accurate correction.
Experimental Evidence: A Case Study with a Tyrosine Kinase Inhibitor
The results demonstrated that while both methods showed acceptable accuracy and precision when analyzing pooled human plasma, only the stable isotope-labeled internal standard could effectively correct for the significant inter-individual variability in the recovery of Lapatinib from individual patient plasma samples. The recovery of Lapatinib varied by up to 3.5-fold in plasma from different cancer patients, a variation that the structural analog internal standard could not compensate for.[1] This highlights the critical importance of using a SIL internal standard in clinical and pharmacokinetic studies where matrix variability between subjects is a significant concern.
| Internal Standard Type | Performance in Pooled Plasma | Performance in Individual Patient Plasma | Reference |
| Stable Isotope-Labeled (lapatinib-d3) | Acceptable accuracy and precision | Effectively corrected for inter-individual recovery variability | [1] |
| Structural Analog (zileuton) | Acceptable accuracy and precision | Failed to correct for inter-individual recovery variability | [1] |
Validated LC-MS/MS Method for Vandetanib Using a SIL Internal Standard
A sensitive and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Vandetanib in human plasma and cerebrospinal fluid has been developed and validated using a stable isotope-labeled internal standard, [(13)C,d(3)]-ZD6474.[2] This method demonstrates the successful application of a SIL internal standard for the robust quantification of Vandetanib in complex biological matrices.
Key Performance Characteristics of the Validated Method:
| Parameter | Human Plasma | Human Cerebrospinal Fluid |
| Linearity Range | 1.0 - 3000 ng/mL | 0.25 - 50 ng/mL |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Matrix Effect | No significant matrix effect observed | Not explicitly stated, but good precision and accuracy suggest minimal impact |
Data summarized from de Castro et al., 2011.[2]
Experimental Protocol: Vandetanib Quantification by LC-MS/MS
The following is a summary of the experimental protocol for the quantification of Vandetanib in human plasma using a stable isotope-labeled internal standard, based on the method by de Castro et al. (2011).[2]
1. Sample Preparation:
-
A simple liquid-liquid extraction is performed using tert-butyl methyl ether.
2. Chromatographic Separation:
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 10mM ammonium formate (pH 5.0)
-
Flow Rate: 0.11 mL/min
-
Run Time: 3 minutes
3. Mass Spectrometric Detection:
-
Instrument: API-3200 LC-MS/MS system
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
Internal Standard ([(13)C,d(3)]-ZD6474): m/z 479.1 → 116.2
-
Visualizing the Rationale and Workflow
To further illustrate the justification and the experimental process, the following diagrams are provided.
Caption: Justification for using a SIL internal standard.
Caption: Experimental workflow for Vandetanib quantification.
Conclusion
The use of a stable isotope-labeled internal standard is the most robust and reliable approach for the quantification of Vandetanib in biological matrices. Its ability to accurately compensate for variations in sample preparation and instrumental analysis, particularly the inter-individual matrix effects observed in clinical samples, makes it the gold standard for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The presented experimental data and validated protocol provide a strong justification for its implementation to ensure the generation of high-quality, reproducible bioanalytical data.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Vandetanib-d4
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical reagents, such as Vandetanib-d4, is a critical component of ensuring a safe working environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Vandetanib, and by extension its deuterated form this compound, is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing damage to fertility or the unborn child and is recognized as being very toxic to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to disposal protocols is necessary.
Hazard and Exposure Data
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard information. This data is extrapolated from the Safety Data Sheets (SDS) of Vandetanib, as the deuterated form is expected to have a similar toxicological profile.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Disposal Relevant) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental release.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's EHS office. A common practice is to use a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol).
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.
4. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national regulations.[4]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [5]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and Safety Data Sheets for the most comprehensive guidance.
References
Personal protective equipment for handling Vandetanib-d4
Essential Safety and Handling Guide for Vandetanib-d4
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated analog of Vandetanib. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that this compound is a stable isotope-labeled version of Vandetanib, its chemical and toxicological properties are considered to be essentially the same as the parent compound.
Hazard Identification and Classification
Vandetanib is a potent substance with several identified hazards. It is crucial to handle this compound with care, adhering to strict safety protocols. The primary health risks include harm if swallowed, skin and eye irritation, potential damage to fertility or an unborn child, and the risk of organ damage through prolonged or repeated exposure.[1][2][3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[2][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles causing serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] A lab coat or protective suit. | Prevents skin contact, which can cause irritation.[1][3] Contaminated gloves must be disposed of properly.[4] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Required when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[2] Use in a well-ventilated area or under a chemical fume hood.[2][4] |
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, secure, and well-ventilated area.[1][2]
-
Follow the storage temperature and conditions specified on the product insert.[1][2]
2. Weighing and Solution Preparation:
-
All handling of the solid compound must be performed within a certified chemical fume hood or a glove box to control airborne levels.[2]
-
Use dedicated, calibrated equipment for weighing.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Vandetanib tablets can be dispersed in non-carbonated drinking water by stirring for approximately 10 minutes.[5] No other liquids should be used for this purpose.[5]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Conduct all procedures involving this compound within a designated area to contain potential spills.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled.[2][3]
4. Spill Management and Decontamination:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2][4]
-
Wear full PPE, including respiratory protection, before cleaning the spill.[2]
-
For solid spills, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
-
All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, pipette tips), and cleaning materials, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all federal, state, and local environmental regulations.[4] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][2]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
First Aid Measures
| Exposure Route | Action |
| If Swallowed | Rinse mouth with water.[2][4] Do NOT induce vomiting.[2][3] Call a POISON CENTER or physician immediately if you feel unwell.[2] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention if irritation occurs.[2] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| If Inhaled | Move the person to fresh air.[2][4] If the person is not breathing, give artificial respiration.[2][4] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely managing this compound throughout its lifecycle in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
